Ethyl 4-hydroxypyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69216. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-9-6(5)10/h3-4H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMIZYMXBHSARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197308 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
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Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-52-1 | |
| Record name | Ethyl 1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4786-52-1 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
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| Record name | 6-Oxo-1,6-dihydro-pyrimidine-5-carboxylic acid ethyl ester | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 4-Hydroxypyrimidine-5-carboxylate
Introduction
Ethyl 4-hydroxypyrimidine-5-carboxylate is a highly functionalized heterocyclic compound built upon a pyrimidine core. As a key structural motif in nucleic acids, the pyrimidine ring system is of paramount importance in medicinal chemistry and drug development. This guide provides an in-depth exploration of the chemical properties, spectroscopic profile, and synthetic applications of this compound, a versatile building block for the synthesis of more complex, biologically active molecules. Its strategic placement of a hydroxyl (or its keto tautomer), an ester, and two ring nitrogen atoms provides multiple reaction sites, making it a valuable intermediate for creating diverse chemical libraries for screening and lead optimization.
Chemical Identity and Physical Properties
Correctly identifying a chemical is the foundational step for any laboratory work. The key identifiers and typical physical properties for this compound are summarized below.
| Identifier | Value |
| CAS Number | 4786-52-1[1][2][3][4][5] |
| Molecular Formula | C₇H₈N₂O₃[3][4] |
| Molecular Weight | 168.15 g/mol [3] |
| IUPAC Name | This compound |
| Synonyms | 4-Hydroxy-5-(ethoxycarbonyl)pyrimidine, Ethyl 1,4-dihydro-4-oxo-5-pyrimidinecarboxylate |
| Physical Property | Value |
| Appearance | Typically a white to off-white solid |
| Melting Point | Data not consistently reported; however, related structures melt in a broad range, often >150 °C. |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and hot alcohols. Limited solubility in water and nonpolar solvents. |
Molecular Structure and Tautomerism
A critical feature dictating the reactivity of this compound is its existence in a tautomeric equilibrium. While named as a "4-hydroxy" derivative (the enol form), experimental and computational studies on related 4-hydroxypyrimidines confirm that the equilibrium strongly favors the keto form, Ethyl 4-oxo-1,4-dihydropyrimidine-5-carboxylate (the pyrimidone form).[6][7] This preference is driven by the formation of a stable amide-like system within the ring and is influenced by factors like solvent polarity and hydrogen bonding capabilities.[8]
The prevalence of the keto tautomer is crucial for understanding its chemical behavior, as it presents an N-H bond for substitution and a carbonyl group for different types of reactions compared to the aromatic hydroxyl group of the enol form.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Profile
The spectroscopic data for this molecule reflects the dominance of the keto tautomer. Below is a table of expected characteristic signals based on its structure and data from analogous compounds.
| Spectroscopy | Characteristic Signals (Predicted) |
| ¹H NMR | δ 10.0-12.0 ppm: (broad s, 1H), N-H proton of the pyrimidone ring. δ 8.5-9.0 ppm: (s, 1H), H2 proton of the pyrimidine ring. δ 8.0-8.5 ppm: (s, 1H), H6 proton of the pyrimidine ring. δ 4.2-4.4 ppm: (q, 2H), -OCH₂- of the ethyl ester. δ 1.2-1.4 ppm: (t, 3H), -CH₃ of the ethyl ester. |
| ¹³C NMR | δ ~165 ppm: Carbonyl carbon of the ester group. δ ~160 ppm: C4 carbonyl carbon of the pyrimidone ring. δ ~150-155 ppm: C2 and C6 carbons. δ ~110-120 ppm: C5 carbon. δ ~60 ppm: -OCH₂- carbon of the ethyl ester. δ ~14 ppm: -CH₃ carbon of the ethyl ester. |
| FT-IR (KBr) | ~3100-2800 cm⁻¹: N-H stretching (broad, characteristic of amides). ~1720-1740 cm⁻¹: C=O stretching of the ester. ~1650-1680 cm⁻¹: C=O stretching of the ring amide (pyrimidone). ~1600 cm⁻¹: C=N and C=C stretching vibrations. |
| Mass Spec (EI) | m/z 168: Molecular ion (M⁺). m/z 123: Loss of ethoxy group (-OC₂H₅). |
Note: Actual chemical shifts can vary based on solvent and concentration. The provided data is for interpretation and planning purposes.
Synthesis and Reactivity
General Synthesis
This class of pyrimidines is commonly synthesized via a cyclocondensation reaction. A robust and industrially relevant approach involves the reaction of an enamine or enol ether precursor with a source of the N-C-N fragment, such as formamidine or formamide in the presence of a base.[9]
A representative synthesis would involve the reaction between ethyl (ethoxymethylene)cyanoacetate or a related three-carbon electrophile and formamidine . The causality here is the sequential nucleophilic attack and cyclization to build the heterocyclic ring.
Experimental Protocol: Generalized Synthesis
-
Reaction Setup: To a stirred solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add formamidine acetate (1.0 equivalent) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Substrate: To this mixture, add ethyl 2-formyl-3-oxopropanoate or a suitable equivalent (1.0 equivalent) dropwise, maintaining the temperature below 30°C. The choice of substrate provides the C4, C5, and C6 atoms of the final ring.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7.
-
Isolation: The product often precipitates upon neutralization or upon cooling in an ice bath. Collect the solid by vacuum filtration, wash with cold ethanol and then water to remove salts.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.
Caption: Generalized workflow for the synthesis of the target molecule.
Chemical Reactivity
The molecule's rich functionality allows for a variety of subsequent chemical transformations, making it a valuable synthetic intermediate.
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N-Alkylation/N-Arylation: The acidic N-H proton of the pyrimidone ring can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and reacted with alkyl or aryl halides to introduce substituents at the N1 position. This is a common strategy in drug design to modulate properties like solubility and target binding.
-
Conversion to 4-Chloropyrimidine: This is arguably the most important reaction for this scaffold. Treating the compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the 4-oxo group with a highly reactive chloro group. This 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SₙAr), allowing the introduction of amines, alcohols, thiols, and other nucleophiles at the C4 position.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using basic conditions (e.g., NaOH or LiOH) followed by acidic work-up. The resulting 4-hydroxypyrimidine-5-carboxylic acid is a key intermediate for forming amides or other acid derivatives.
-
Electrophilic Substitution: The pyrimidine ring is generally electron-deficient and less prone to electrophilic aromatic substitution. However, reactions like nitration or halogenation can sometimes be achieved under harsh conditions, typically occurring at the electron-rich C5 position if it were unsubstituted. In this case, the existing ester at C5 directs reactivity elsewhere, if at all.
Caption: Key reaction pathways for derivatizing the core scaffold.
Applications in Research and Drug Development
The 4-hydroxypyrimidine-5-carboxylate scaffold is a "privileged structure" in medicinal chemistry. Its ability to form multiple hydrogen bonds and serve as a rigid core for appending various functional groups makes it ideal for designing enzyme inhibitors and receptor ligands.
-
Antiviral Agents: Dihydroxypyrimidine (DHP) derivatives, which share the core structure, have been extensively studied as inhibitors of viral enzymes. For example, related scaffolds are used to develop inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease.[10]
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The N-H and C=O groups can mimic the hydrogen bonding patterns of the adenine hinge-binding region of ATP.
-
Antiallergic Agents: Esters of pyrimido[4,5-b]quinoline-2-carboxylic acids, synthesized from pyrimidine precursors, have shown potent oral antiallergy activity.[11]
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Anticancer and Antioxidant Agents: Various tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and screened for anticancer and antioxidant properties, demonstrating the broad biological potential of this chemical class.[12]
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a simple chemical; it is a versatile and powerful building block in synthetic and medicinal chemistry. Its true value lies in its tautomeric nature and the distinct reactivity of its multiple functional groups. The ability to easily convert the 4-oxo group into a 4-chloro leaving group opens up a vast chemical space for derivatization, enabling the synthesis of targeted libraries for drug discovery. A thorough understanding of its properties, as outlined in this guide, is essential for any researcher aiming to leverage this scaffold to create novel and impactful molecules.
References
- 1. usbio.net [usbio.net]
- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. Angene - this compound | 4786-52-1 | MFCD00235034 | AG003QB2 [japan.angenechemical.com]
- 4. drjcrbio.com [drjcrbio.com]
- 5. 4786-52-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of Ethyl 4-Hydroxypyrimidine-5-carboxylate and its Analogs
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of ethyl 4-hydroxypyrimidine-5-carboxylate and its closely related analogs. Recognizing the limited availability of public crystallographic data for the parent compound, this document leverages detailed structural analyses of analogous pyrimidine derivatives to offer insights into the molecular geometry, supramolecular organization, and the experimental methodologies essential for their characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for understanding the solid-state properties of this important class of heterocyclic compounds.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine and its derivatives are fundamental N-heterocyclic molecules that form the backbone of nucleic acids, vitamins, and coenzymes, rendering them of paramount importance in biological systems.[1] Their inherent biological activity has made them privileged scaffolds in medicinal chemistry, with applications ranging from antibiotics to anticancer agents. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Synthesis and Crystallization
The synthesis of pyrimidine derivatives can be achieved through various organic reactions. A common and effective method involves the Biginelli reaction or similar multi-component reactions, which offer an efficient route to highly functionalized dihydropyrimidines. These can be subsequently modified to achieve the desired pyrimidine core.
General Synthetic Approach
A representative synthesis for a substituted tetrahydropyrimidine-5-carboxylate, a precursor or analog to the title compound, involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea or thiourea derivative.[2] This one-pot synthesis is often catalyzed by an acid and can be performed under solvent-free conditions, aligning with the principles of green chemistry.
Experimental Protocol: Synthesis of a Representative Analog
The following protocol outlines a method for the synthesis of an ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which serves as a pertinent example for this guide.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Ethanol (solvent)
-
Catalytic amount of hydrochloric acid
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) is prepared in ethanol (20 mL).
-
A few drops of concentrated hydrochloric acid are added as a catalyst.
-
The reaction mixture is refluxed for several hours, with the progress monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as a mixture of methanol and dimethylformamide.[3]
X-Ray Crystallography: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into intermolecular interactions that govern the crystal packing.
Data Collection and Structure Refinement
A suitable single crystal of the synthesized compound is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and the symmetry of the crystal lattice. The structure is solved using direct methods and refined to yield a model of the atomic positions and their thermal displacement parameters.
The workflow for a typical single-crystal X-ray diffraction experiment is illustrated in the diagram below.
References
- 1. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectral Data of Ethyl 4-hydroxypyrimidine-5-carboxylate
Introduction: The Significance of Ethyl 4-hydroxypyrimidine-5-carboxylate in Drug Discovery
This compound is a pivotal heterocyclic compound, serving as a versatile scaffold in the synthesis of a multitude of biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals, including antiviral and anticancer agents. The specific arrangement of the hydroxyl and ethyl carboxylate substituents on this pyrimidine ring provides unique electronic and steric properties, making it a valuable building block for medicinal chemists. Accurate structural elucidation of this compound is paramount for its effective utilization in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of its molecular structure in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data of this compound, offering researchers and drug development professionals a thorough understanding of its key spectral features. The presented data is based on established principles of NMR spectroscopy and analysis of structurally related pyrimidine derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of substituent effects on the pyrimidine ring, with reference to the known spectral data of 4-hydroxypyrimidine and other substituted pyrimidine carboxylates. The spectra are assumed to be recorded in a standard deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the compound and exchanging with the hydroxyl proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 8.5 - 8.7 | Singlet (s) | - |
| H6 | 8.8 - 9.0 | Singlet (s) | - |
| -OH | 11.0 - 13.0 | Broad Singlet (br s) | - |
| -CH₂- (Ethyl) | 4.2 - 4.4 | Quartet (q) | ~7.1 |
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.1 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C4 | 160 - 165 |
| C5 | 110 - 115 |
| C6 | 155 - 160 |
| C=O (Ester) | 165 - 170 |
| -CH₂- (Ethyl) | 60 - 65 |
| -CH₃ (Ethyl) | 14 - 16 |
Interpretation of the NMR Spectra
The predicted NMR spectra of this compound are a direct reflection of its electronic and structural features. The pyrimidine ring is an electron-deficient aromatic system, which generally leads to downfield chemical shifts for the ring protons and carbons.
¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum is expected to show two singlets corresponding to H2 and H6. The electron-withdrawing nature of the two nitrogen atoms and the ethyl carboxylate group at C5 significantly deshields these protons, pushing their chemical shifts to a downfield region (δ 8.5-9.0 ppm). The singlet nature of these peaks is due to the absence of adjacent protons for spin-spin coupling.
The hydroxyl proton at the C4 position is expected to appear as a broad singlet at a very downfield chemical shift (δ 11.0-13.0 ppm) due to its acidic nature and potential for hydrogen bonding with the solvent (DMSO-d₆) or other molecules. Its broadness is a result of chemical exchange.
The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a quartet at δ 4.2-4.4 ppm. The coupling with the three methyl protons leads to the quartet multiplicity (n+1 = 3+1 = 4). The terminal methyl protons (-CH₃) appear as a triplet at δ 1.2-1.4 ppm, being further away from the electron-withdrawing groups. The triplet multiplicity arises from coupling with the two methylene protons (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is expected to be around 7.1 Hz.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will reflect the carbon environments within the molecule. The carbonyl carbon of the ethyl ester is the most deshielded carbon, appearing at the lowest field (δ 165-170 ppm). The pyrimidine ring carbons (C2, C4, and C6) are also significantly deshielded due to the electronegativity of the adjacent nitrogen atoms and the hydroxyl group, with predicted chemical shifts in the range of δ 150-165 ppm. C4, being attached to the electronegative oxygen, is expected to be the most downfield of the ring carbons. C5 is expected to be the most shielded of the ring carbons (δ 110-115 ppm) as it is not directly bonded to a nitrogen atom.
The methylene carbon (-CH₂-) of the ethyl group is expected around δ 60-65 ppm, while the methyl carbon (-CH₃) will be at the highest field (δ 14-16 ppm).
Experimental Protocol for NMR Spectral Acquisition
To obtain high-quality NMR spectra of this compound, the following step-by-step methodology is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the potentially polar compound and for observing the exchangeable hydroxyl proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the DMSO-d₆ solvent lock signal.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants.
-
Visualizing the Molecular Structure and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR-based structural elucidation.
Caption: Molecular structure and atom numbering for NMR.
Caption: NMR structural elucidation workflow.
Conclusion and Future Perspectives
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in medicinal chemistry. The elucidated spectral features, grounded in the principles of NMR spectroscopy and comparative data from related structures, offer a robust framework for its characterization. The provided experimental protocol outlines a clear path for researchers to obtain empirical data, which can then be used to validate and refine the predictions made herein. As the development of novel therapeutics continues to rely on the synthesis of complex heterocyclic molecules, a thorough understanding of their spectroscopic properties is indispensable. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of pyrimidine-based compounds, facilitating more efficient and accurate drug discovery endeavors.
Solubility Profile of Ethyl 4-hydroxypyrimidine-5-carboxylate in Organic Solvents: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Ethyl 4-hydroxypyrimidine-5-carboxylate, a heterocyclic compound of interest in pharmaceutical research, presents a unique solubility challenge due to its structural characteristics. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to predict, measure, and interpret the solubility of this compound, thereby facilitating informed decisions in preclinical and formulation development.
Introduction to this compound
This compound is a pyrimidine derivative with the molecular formula C₇H₈N₂O₃. Pyrimidine and its derivatives are fundamental building blocks in numerous biological molecules, including nucleic acids, and are prevalent in a wide array of pharmaceutical agents.[3] The structure of this compound, featuring a hydroxyl group, an ester, and a nitrogen-containing heterocyclic ring, suggests a molecule with the potential for complex solute-solvent interactions. Understanding its solubility is paramount for its application in medicinal chemistry and drug development.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 182.18 g/mol | PubChem |
| XLogP3-AA | -0.3 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
These properties, obtained from PubChem, provide initial clues into the compound's solubility behavior. The negative XLogP3-AA value suggests a degree of hydrophilicity.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle is governed by the polarity of both the solute and the solvent.
2.1. Polarity and Hydrogen Bonding
This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, promoting solubility in polar solvents.[5] The ethyl ester group, while having some polar character, also introduces a non-polar hydrocarbon component.
-
Polar Protic Solvents: Solvents like ethanol and methanol can engage in hydrogen bonding with the solute, likely leading to good solubility.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile can act as hydrogen bond acceptors and are generally good solvents for a wide range of compounds.[6]
-
Non-polar Solvents: In non-polar solvents like hexane or toluene, the solubility is expected to be limited due to the inability of these solvents to form strong interactions with the polar functional groups of the solute.
2.2. Effect of Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5][7] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. Increased temperature provides the necessary kinetic energy for this to occur.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile of this compound in a range of organic solvents at two different temperatures. This table serves as a template for researchers to populate with their experimentally determined data.
| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |
| Methanol | Polar Protic | 5.1 | (Experimental Data) | (Experimental Data) |
| Ethanol | Polar Protic | 4.3 | (Experimental Data) | (Experimental Data) |
| Isopropanol | Polar Protic | 3.9 | (Experimental Data) | (Experimental Data) |
| Acetonitrile | Polar Aprotic | 5.8 | (Experimental Data) | (Experimental Data) |
| Acetone | Polar Aprotic | 5.1 | (Experimental Data) | (Experimental Data) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | (Experimental Data) | (Experimental Data) |
| Ethyl Acetate | Moderately Polar | 4.4 | (Experimental Data) | (Experimental Data) |
| Dichloromethane | Non-polar | 3.1 | (Experimental Data) | (Experimental Data) |
| Toluene | Non-polar | 2.4 | (Experimental Data) | (Experimental Data) |
| Hexane | Non-polar | 0.1 | (Experimental Data) | (Experimental Data) |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[2] The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
4.1. Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid aspirating any solid particles.
-
Dilute the collected supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the test sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
4.2. Visualizing the Experimental Workflow
Caption: Experimental workflow for thermodynamic solubility determination.
Data Interpretation and Application in Drug Development
The solubility data obtained is crucial for several aspects of drug development:
-
Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic properties.[2]
-
Formulation Development: Understanding the solubility in different solvents is essential for developing suitable dosage forms, such as oral solutions, suspensions, or intravenous formulations.
-
Preclinical Studies: Solubility data informs the choice of vehicle for in vitro and in vivo studies, ensuring that the compound is in solution for accurate assessment of its biological activity.
Conclusion
References
- 1. rheolution.com [rheolution.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Organic chemistry - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to the Biological Screening of Ethyl 4-hydroxypyrimidine-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental to life.[1] Its versatile structure allows for diverse substitutions, leading to compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] Ethyl 4-hydroxypyrimidine-5-carboxylate, the subject of this guide, belongs to this promising class of heterocyclic compounds. While its specific biological profile is not extensively documented in mainstream literature, its structural motifs suggest significant therapeutic potential.
This guide provides a comprehensive framework for the systematic biological screening of this compound. It is designed not as a rigid set of instructions, but as a strategic roadmap, grounded in the principles of modern drug discovery.[4][5][6] We will explore a multi-pronged screening approach, investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The methodologies detailed herein are robust, incorporating self-validating systems through appropriate controls, and are designed to generate clear, interpretable data to guide further lead optimization.[7]
Chapter 1: The Strategic Screening Cascade
The initial phase of drug discovery involves casting a wide net to identify potential biological activities.[7] For a novel compound like this compound, a tiered or cascaded screening approach is most efficient. This strategy begins with broad, high-throughput assays to identify "hits" and progresses to more complex, mechanism-of-action studies for the most promising candidates. This ensures that resources are focused on the most viable therapeutic avenues.
Our proposed workflow prioritizes three key areas of investigation based on the known activities of the broader pyrimidine class: oncology, inflammation, and infectious diseases.
Caption: A strategic workflow for the biological screening of a novel compound.
Chapter 2: Anticancer Activity Screening
The pyrimidine scaffold is present in numerous approved anticancer drugs (e.g., 5-Fluorouracil), making oncology a primary area of investigation.[8] The goal is to determine if the compound exhibits cytotoxicity toward cancer cells, ideally with selectivity over non-cancerous cells.
Rationale for Assay Selection
An initial broad screen against a diverse panel of cancer cell lines is the most effective starting point. The U.S. National Cancer Institute's NCI-60 panel, a collection of 59 human tumor cell lines, is the gold standard for this purpose.[9] A preliminary screen can be conducted on a smaller, representative subset.[10] The Sulforhodamine B (SRB) assay is a preferred method for cytotoxicity screening due to its sensitivity, simplicity, and basis in measuring cellular protein content.[9]
Experimental Protocol 1: In Vitro Cytotoxicity Screening (SRB Assay)
This protocol outlines a dose-response evaluation to determine the half-maximal inhibitory concentration (IC50).
1. Cell Culture and Maintenance:
- Cell Lines: Utilize a panel including, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma).[1][11] As a control for selectivity, include a non-cancerous cell line like human dermal fibroblasts (NHDF).[11]
- Culture Medium: Grow cells in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.[12]
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]
2. Assay Procedure:
- Cell Seeding: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[9]
- Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
- Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plates for 48-72 hours.[12]
3. SRB Staining and Measurement:
- Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9]
- Washing: Discard the supernatant, wash the plates five times with tap water, and allow them to air dry.[9]
- Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.[9]
- Final Wash: Discard the SRB solution, wash the plates five times with 1% acetic acid to remove unbound dye, and air dry.[9]
- Quantification: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the optical density (OD) at ~510 nm using a microplate reader.
Data Presentation and Interpretation
The percentage growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Hypothetical Data] | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | [Hypothetical Data] | 1.1 ± 0.2 |
| HCT-116 | Colon Carcinoma | [Hypothetical Data] | 0.9 ± 0.1 |
| NHDF | Normal Fibroblast | [Hypothetical Data] | 5.2 ± 0.8 |
A potent compound will have a low IC50 value. A promising therapeutic candidate will show a significantly higher IC50 value for the normal cell line (NHDF) compared to the cancer cell lines, indicating cancer-selective cytotoxicity.
Chapter 3: Anti-Inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and many pyrimidine derivatives have shown anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory signaling pathways like NF-κB.[13][14][15]
Rationale for Assay Selection
A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is an excellent primary screen.[14] LPS, a component of Gram-negative bacteria, triggers a strong inflammatory response, including the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple colorimetric method to quantify NO production. For mechanistic insight, direct enzymatic assays against COX-1 and COX-2 can determine if the compound acts as a selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects.[13][16]
Experimental Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
1. Cell Culture:
- Cell Line: Use the RAW 264.7 murine macrophage cell line.
- Culture Conditions: Maintain cells as described in the previous protocol.
2. Assay Procedure:
- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
- Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation. Include a vehicle control and a positive control (e.g., Ibuprofen or Dexamethasone).
- Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
- Incubation: Incubate the plate for 24 hours.
3. Griess Assay for Nitrite Quantification:
- Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
- Griess Reagent: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
- Incubation: Incubate at room temperature for 10-15 minutes in the dark.
- Measurement: Measure the absorbance at ~540 nm. The amount of nitrite is proportional to the NO produced.
The NF-κB Signaling Pathway: A Key Target
The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation.[17][18] Upon stimulation by LPS, a signaling cascade leads to the activation of the IKK complex, which phosphorylates the inhibitor IκBα. This targets IκBα for degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like iNOS (which produces NO) and cytokines (TNF-α, IL-6).[19][20][21] A compound that inhibits NO production may be acting on this pathway.
Caption: The canonical NF-κB signaling pathway in inflammation.
Chapter 4: Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents. Pyrimidine derivatives have frequently been reported to possess both antibacterial and antifungal properties.[2][3][22][23]
Rationale for Assay Selection
The initial screening for antimicrobial activity is efficiently performed using the Kirby-Bauer disk diffusion method.[24] This qualitative assay provides a rapid visual assessment of a compound's ability to inhibit microbial growth. Positive hits from this screen should be followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.[25]
Experimental Protocol 3: Disk Diffusion and Broth Microdilution
1. Microorganisms and Media:
- Bacteria: Include a Gram-positive strain (e.g., Staphylococcus aureus) and a Gram-negative strain (e.g., Escherichia coli).[3][23] Grow in Mueller-Hinton Broth/Agar.
- Fungi: Include a yeast strain (e.g., Candida albicans).[23] Grow in Sabouraud Dextrose Broth/Agar.
2. Part A: Disk Diffusion Assay:
- Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.
- Plating: Uniformly swab the inoculum over the surface of an agar plate.
- Disk Application: Aseptically place sterile paper disks onto the agar surface. Pipette a known amount (e.g., 10 µL) of the test compound solution onto a disk.
- Controls: Use a disk with the solvent (DMSO) as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or at 30°C for 24-48 hours (fungi).
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs).
3. Part B: Broth Microdilution for MIC Determination:
- Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth.
- Inoculation: Add a standardized microbial inoculum to each well.
- Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control.
- Incubation: Incubate the plate under the conditions described above.
- MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like Resazurin can be used for clearer endpoint determination.
Data Presentation and Interpretation
Results from the antimicrobial screening can be summarized for clear comparison.
| Microorganism | Type | Disk Diffusion Zone (mm) | MIC (µg/mL) |
| S. aureus | Gram-positive | [Hypothetical Data] | [Hypothetical Data] |
| E. coli | Gram-negative | [Hypothetical Data] | [Hypothetical Data] |
| C. albicans | Fungus | [Hypothetical Data] | [Hypothetical Data] |
A larger zone of inhibition in the disk diffusion assay suggests greater activity. A lower MIC value indicates higher potency. These results will guide decisions on whether the compound warrants further investigation as a potential antibiotic or antifungal agent.
Conclusion
This guide outlines a logical and efficient pathway for the initial biological evaluation of this compound. By systematically screening for anticancer, anti-inflammatory, and antimicrobial activities, researchers can effectively identify and prioritize the most promising therapeutic potential of this novel pyrimidine derivative. The described protocols, rooted in established scientific principles, provide the necessary framework for generating reliable data, while the emphasis on understanding the underlying mechanisms paves the way for intelligent lead optimization and future drug development.
References
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- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
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- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 6. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. wjarr.com [wjarr.com]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scielo.br [scielo.br]
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate and its Analogs
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to Ethyl 4-hydroxypyrimidine-5-carboxylate, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document delves into the foundational principles of pyrimidine synthesis, focusing on the most prevalent and efficient methodologies for obtaining the title compound and its derivatives. Detailed experimental protocols, mechanistic insights, and discussions on the rationale behind procedural choices are presented to equip researchers and drug development professionals with a thorough understanding of this important synthetic process.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and a multitude of therapeutic agents. The inherent electronic properties and the capacity for diverse functionalization make pyrimidines privileged scaffolds in drug discovery. Specifically, the 4-hydroxypyrimidine-5-carboxylate framework serves as a crucial building block for compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties. The strategic placement of the hydroxyl and carboxylate groups offers multiple points for further chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological target engagement.
This guide will focus on the practical synthesis of this compound, providing a detailed exploration of the underlying chemical principles and experimental procedures.
Foundational Synthetic Strategies: A Mechanistic Perspective
The construction of the pyrimidine ring generally involves the condensation of a three-carbon (C-C-C) fragment with a one-carbon-two-nitrogen (N-C-N) unit.[1] For the synthesis of this compound, the most direct and widely employed strategy involves the reaction of an electrophilic three-carbon component with formamidine.
The Primary Synthetic Route: A Convergent Approach
The principal and most efficient synthesis of this compound involves the cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEM) as the C-C-C electrophile and formamidine acetate as the N-C-N nucleophile. This method is advantageous due to the commercial availability and relative affordability of the starting materials.[2]
DOT Diagram of the Primary Synthetic Route
Caption: General overview of the primary synthetic pathway.
Synthesis of Key Precursors
A thorough understanding of the synthesis of the starting materials is crucial for consistent and high-yield production of the final product.
Preparation of Diethyl Ethoxymethylenemalonate (DEEM)
DEEM is a versatile reagent in organic synthesis and can be prepared through the reaction of diethyl malonate with triethyl orthoformate, typically in the presence of a catalyst such as zinc chloride and acetic anhydride.[3][4] The reaction proceeds through the formation of an intermediate which then eliminates ethanol to yield the desired product.[5][6]
Experimental Protocol: Synthesis of Diethyl Ethoxymethylenemalonate
-
Reaction Setup: In a flask equipped with a distillation apparatus, combine diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles).[3]
-
Catalysis: Add a catalytic amount of anhydrous zinc chloride (0.5 g).[3]
-
Heating: Heat the mixture in an oil bath, maintaining the internal temperature between 104-113°C for approximately 6.5 hours.[3]
-
Distillation: After the initial heating period, raise the pot temperature to around 124°C to distill off the low-boiling byproducts.[3]
-
Workup: After cooling, dilute the residue with ether and wash thoroughly with water. Dry the combined organic extracts over magnesium sulfate.[3]
-
Purification: Purify the product by vacuum distillation to yield diethyl ethoxymethylenemalonate as a colorless to pale yellow liquid.[3]
Preparation of Formamidine Acetate
Formamidine acetate is a stable and non-hygroscopic salt of formamidine, making it a convenient reagent for pyrimidine synthesis.[7] It can be prepared from triethyl orthoformate and ammonia in the presence of acetic acid.[7][8]
Experimental Protocol: Synthesis of Formamidine Acetate
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer, place a mixture of triethyl orthoformate (90.0 g) and glacial acetic acid (49.2 g).[7]
-
Heating: Heat the mixture in an oil bath to 125–130°C.[7]
-
Ammonia Introduction: Once the internal temperature reaches 115°C, introduce a steady stream of ammonia gas. Vigorous reflux will be observed as the temperature decreases.[7]
-
Crystallization: Formamidine acetate will begin to crystallize from the boiling mixture after 20-30 minutes. Continue the ammonia flow until the temperature no longer decreases (typically around 72–73°C).[7]
-
Isolation: Cool the mixture to room temperature and collect the precipitate by filtration. Wash the solid thoroughly with absolute ethanol.[7]
-
Drying: Dry the product to obtain colorless crystals of formamidine acetate. The yield is typically in the range of 83-88%.[7]
Core Synthesis: this compound
With the key precursors in hand, the final cyclocondensation reaction can be performed. The choice of solvent and base is critical for achieving high yields and purity.
Mechanistic Insights
The reaction commences with a nucleophilic attack of one of the amino groups of formamidine on the electrophilic β-carbon of the ethoxymethylene group in DEEM, leading to the displacement of ethanol and the formation of an acyclic intermediate. This is followed by an intramolecular cyclization where the second amino group of the formamidine moiety attacks the ester carbonyl. Subsequent tautomerization of the resulting dihydropyrimidine affords the more stable aromatic 4-hydroxypyrimidine product.
DOT Diagram of the Reaction Mechanism
Caption: Stepwise mechanism for the formation of the product.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for pyrimidine synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamidine acetate (1.0 mole) in a suitable alcohol, such as n-butanol.[2]
-
Base Addition: Add a strong base, such as sodium methoxide (a 28% solution in methanol is common), to the solution. The amount of base should be at least stoichiometric to the formamidine acetate to liberate the free base.[2]
-
Reactant Addition: To the stirred solution, add diethyl ethoxymethylenemalonate (1.0 mole) dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture at reflux (approximately 110°C for n-butanol) for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with an acid, such as concentrated sulfuric acid or hydrochloric acid, until the pH is approximately 7.[2]
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to remove the solvent. The resulting residue can then be recrystallized.[2]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or acetone, to obtain pure this compound as a crystalline solid.[2]
Synthesis of Analogs
The versatility of this synthetic approach allows for the generation of a wide array of analogs by modifying the starting materials.
-
Substitution at the 2-position: By replacing formamidine with other amidines (e.g., acetamidine, benzamidine), analogs with various substituents at the 2-position of the pyrimidine ring can be synthesized.
-
Substitution at the 6-position: The use of substituted malonic esters in the initial step can lead to analogs with different groups at the 6-position.
-
Biginelli Reaction for Dihydropyrimidine Analogs: A related and powerful method for generating dihydropyrimidine analogs is the Biginelli reaction. This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[9][10] This approach provides access to a different class of pyrimidine derivatives with substitution at the 4- and 6-positions.
Experimental Protocol: Biginelli Reaction for a Dihydropyrimidine Analog
-
Reaction Mixture: In a flask, mix an aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.5 mmol).[10]
-
Heating: Heat the mixture at 120°C without a solvent for 8 hours.[10]
-
Purification: Recrystallize the resulting solid residue from ethanol to obtain the desired ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[10]
Characterization Data
The structural confirmation of the synthesized compounds relies on standard spectroscopic techniques.
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (KBr, cm-1) |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.24-7.34 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 3.96-4.01 (q, 2H, OCH2), 2.26 (s, 3H, CH3), 1.07-1.11 (t, 3H, CH2CH3) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 |
| Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 1.11 (t, 3H), 2.35 (s, 3H), 4.00-4.03 (m, 2H), 5.86 (s, 1H), 7.20-7.22 (d, 2H), 7.54-7.56 (d, 2H) | 14.36, 22.95, 54.59, 60.53, 107.17, 122.10, 130.15, 132.04, 140.44, 152.52, 161.59, 165.28 | 2977, 1741, 1709, 1619, 1536 |
Conclusion
The synthesis of this compound and its analogs is a well-established field with robust and versatile methodologies. The primary route, involving the condensation of diethyl ethoxymethylenemalonate and formamidine acetate, offers an efficient and scalable approach to this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and having access to detailed experimental protocols for both the precursors and the final product, researchers can confidently produce these valuable compounds for further investigation in medicinal chemistry and drug discovery programs. The ability to readily generate a diverse library of analogs through modifications of the starting materials further underscores the significance of these synthetic strategies.
References
- 1. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DE4422273A1 - Prodn. of formamidine acetate from orthoformate ester - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
This guide provides a comprehensive overview of the synthesis of ethyl 4-hydroxypyrimidine-5-carboxylate, a key heterocyclic building block in the development of novel therapeutic agents. The document is structured to provide not only a detailed, step-by-step reaction mechanism and experimental protocol but also to offer insights into the causality behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a fundamental component of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. This compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies. Its strategic functionalization allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The synthesis route detailed herein is a robust and widely applicable method for generating this important precursor.
The Core Synthesis: A [3+3] Cyclocondensation Approach
The most common and efficient synthesis of this compound involves a cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEM) and formamidine. This reaction is a classic example of building a heterocyclic ring from acyclic precursors and can be mechanistically understood as a [3+3] cycloaddition, where DEEM provides a three-carbon electrophilic component and formamidine acts as the three-atom nucleophilic component (N-C-N).
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Mechanistic Deep Dive: A Step-by-Step Elucidation
The synthesis proceeds through a series of well-defined steps, initiated by a nucleophilic attack and culminating in an intramolecular cyclization and subsequent aromatization. A strong base, such as sodium ethoxide, is crucial for the deprotonation of formamidine, thereby increasing its nucleophilicity.
-
Nucleophilic Attack: The reaction commences with the nucleophilic attack of the deprotonated formamidine on the electron-deficient β-carbon of diethyl ethoxymethylenemalonate. This is a classic Michael-type addition. The ethoxy group on the α-carbon is a good leaving group, facilitating this initial step.
-
Intermediate Formation: This attack results in the formation of an open-chain intermediate. The double bond of DEEM is broken, and a new carbon-nitrogen bond is formed.
-
Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization. The second nitrogen atom of the formamidine moiety attacks one of the ester carbonyl carbons of the malonate portion of the intermediate. This step is often the rate-determining step and is facilitated by heating the reaction mixture.
-
Elimination and Tautomerization: The cyclization is followed by the elimination of an ethoxide ion and a proton transfer, leading to the formation of the stable pyrimidine ring. The resulting 4-oxo-pyrimidine exists in tautomeric equilibrium with the more stable 4-hydroxypyrimidine aromatic form.
Visualizing the Mechanism
Caption: Step-by-step mechanism of the cyclocondensation reaction.
Experimental Protocol: A Field-Proven Methodology
This protocol is adapted from established procedures for the synthesis of related 4-hydroxypyrimidine derivatives and is optimized for the synthesis of the title compound.[1]
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Diethyl ethoxymethylenemalonate | 216.22 | 21.6 g | 0.10 |
| Formamidine hydrochloride | 80.52 | 8.05 g | 0.10 |
| Sodium | 22.99 | 4.6 g | 0.20 |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Water | 18.02 | As needed | - |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 4.6 g of metallic sodium to 150 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of 8.05 g of formamidine hydrochloride in 50 mL of absolute ethanol. Stir the mixture for 15 minutes at room temperature. Subsequently, add 21.6 g of diethyl ethoxymethylenemalonate dropwise to the reaction mixture over a period of 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated reaction mixture into 500 mL of ice-cold water.
-
Precipitation: Acidify the aqueous solution by the dropwise addition of glacial acetic acid until the pH reaches approximately 5-6. A white precipitate of this compound will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol to yield a white crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60 °C. The final product should be characterized by melting point determination, and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps. The formation of a precipitate upon acidification is a strong indicator of successful product formation. The purity of the final product can be readily assessed by its melting point, which should be sharp and within the expected range. Spectroscopic analysis provides definitive structural confirmation, ensuring the identity and purity of the synthesized compound.
Conclusion: A Robust and Versatile Synthesis
The cyclocondensation of diethyl ethoxymethylenemalonate with formamidine provides a reliable and efficient route to this compound. This in-depth guide has detailed the underlying mechanism, provided a practical experimental protocol, and offered insights into the chemical principles governing the synthesis. This foundational knowledge is crucial for researchers and scientists in the field of drug development, enabling the synthesis of this key intermediate for the creation of novel and impactful therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The pyrimidine ring is a key heterocyclic scaffold found in the structure of DNA and RNA, making it an attractive starting point for the design of novel therapeutics.[1] Its ability to form hydrogen bonds and engage in other key interactions within the ATP-binding pocket of kinases has led to the development of numerous successful kinase inhibitors.[2] Derivatives of the pyrimidine scaffold have been shown to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, underscoring their therapeutic potential.[3] This document provides a comprehensive guide to the exploration of ethyl 4-hydroxypyrimidine-5-carboxylate derivatives as a promising, yet underexplored, class of kinase inhibitors. We will detail the rationale for their design, proposed synthetic routes, and robust protocols for their evaluation as kinase inhibitors.
The Rationale for this compound as a Kinase Inhibitor Scaffold
The this compound core presents several key features that make it an attractive scaffold for kinase inhibitor design:
-
Hydrogen Bonding Capabilities: The hydroxyl and pyrimidine nitrogen atoms can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.
-
Vectors for Chemical Diversification: The pyrimidine ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The ethyl carboxylate group, in particular, provides a handle for the introduction of various functionalities to explore interactions with different regions of the kinase active site.
-
Structural Rigidity: The planar pyrimidine ring provides a rigid core, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.
The following diagram illustrates the key pharmacophoric features of the this compound scaffold.
Caption: Key pharmacophoric features of the scaffold.
Proposed Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through various established methods in heterocyclic chemistry. A common approach involves the condensation of a β-ketoester with an amidine or a related nitrogen-containing species.[4] The following protocol outlines a general procedure for the synthesis of the parent scaffold, which can then be further functionalized.
Protocol 1: Synthesis of this compound
Objective: To synthesize the core this compound scaffold.
Materials:
-
Diethyl 2-(ethoxymethylene)malonate
-
Formamidine acetate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add formamidine acetate (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Further Derivatization
With the core scaffold in hand, further modifications can be introduced to explore the structure-activity relationship (SAR). For instance, the hydroxyl group can be alkylated or arylated, and the pyrimidine ring can be substituted at available positions.
In Vitro Kinase Inhibition Assays
To evaluate the potential of the synthesized derivatives as kinase inhibitors, a variety of in vitro assays can be employed. A common and robust method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Protocol 2: Luminescence-Based Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of protein kinases.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2, Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized pyrimidine derivatives (test compounds)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a negative control) to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following workflow illustrates the key steps in the kinase inhibition assay.
Caption: A stepwise workflow for the in vitro kinase inhibition assay.
Data Presentation and Interpretation
The inhibitory activity of the this compound derivatives should be summarized in a clear and concise table. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. For a comprehensive understanding of the inhibitor's profile, it is recommended to screen against a panel of kinases to assess selectivity.
Table 1: Hypothetical Kinase Inhibition Profile of Representative Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| EHPC-1 | EGFR | 150 |
| VEGFR2 | 85 | |
| Aurora A | >10,000 | |
| EHPC-2 | EGFR | 25 |
| VEGFR2 | 12 | |
| Aurora A | 5,000 | |
| Staurosporine | EGFR | 5 |
| (Control) | VEGFR2 | 7 |
| Aurora A | 10 |
This data is hypothetical and for illustrative purposes only.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many pyrimidine-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase.[2] The pyrimidine core typically forms key hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The various substituents on the pyrimidine ring can then extend into adjacent hydrophobic pockets, contributing to both the potency and selectivity of the inhibitor.
The following diagram illustrates the hypothetical binding mode of an this compound derivative within a kinase active site.
Caption: Competitive inhibition of a kinase by an EHPC derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is crucial for optimizing its kinase inhibitory activity. The following points outline key areas for SAR exploration:
-
Substitution at the C2 and C6 positions: Introducing small alkyl or aryl groups at these positions can modulate the steric and electronic properties of the pyrimidine ring, influencing its interaction with the kinase active site.
-
Modification of the C5-ethyl carboxylate: This group can be converted to amides, hydrazides, or other functional groups to explore additional hydrogen bonding or hydrophobic interactions. The length and nature of the ester's alkyl chain can also be varied.[5]
-
Derivatization of the C4-hydroxyl group: Alkylation or arylation of the hydroxyl group can impact solubility and introduce new interactions with the solvent-exposed region of the active site.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and inherent pharmacophoric features make it an attractive candidate for further investigation. The protocols and conceptual framework provided in this document offer a robust guide for researchers to synthesize, screen, and optimize derivatives of this scaffold. Future work should focus on expanding the library of derivatives, profiling them against a broad panel of kinases to determine their selectivity, and ultimately evaluating their efficacy in cell-based and in vivo models.
References
- 1. biocompare.com [biocompare.com]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 5. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 4-hydroxypyrimidine-5-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, making it a versatile building block in drug design. Within this important class of heterocycles, Ethyl 4-hydroxypyrimidine-5-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of a diverse array of therapeutic agents. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this key intermediate. We will explore its synthesis, key chemical transformations, and its role in the development of potent anticancer, antiviral, and antifungal agents.
Core Synthesis of this compound: A Foundational Protocol
The most common and efficient method for the synthesis of the this compound core involves a cyclocondensation reaction. A representative and reliable protocol is detailed below, which leverages the reaction between an amidine and a functionalized malonate derivative.
Protocol 1: Synthesis of this compound
This protocol describes the cyclocondensation of diethyl ethoxymethylenemalonate with formamidine.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Formamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Glacial acetic acid
-
Water (deionized)
-
Standard laboratory glassware for reflux and filtration
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1 equivalent). Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Malonate: Slowly add diethyl ethoxymethylenemalonate (1 equivalent) to the reaction mixture via the dropping funnel.[2]
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the resulting residue in water and acidify with glacial acetic acid to a pH of approximately 5-6. A precipitate will form.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.[2]
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the formamidine hydrochloride in situ, generating the free amidine necessary for the nucleophilic attack on the electron-deficient carbon of the ethoxymethylenemalonate. The subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the stable pyrimidine ring. Acidification in the work-up step protonates the pyrimidine nitrogen and neutralizes any remaining base, allowing for the precipitation of the final product.
Caption: Synthetic workflow for this compound.
Key Chemical Transformations: Gateway to Molecular Diversity
The synthetic utility of this compound lies in its susceptibility to a range of chemical modifications at key positions, enabling the generation of diverse compound libraries for drug discovery.
Chlorination of the 4-Hydroxy Group
A pivotal transformation is the conversion of the 4-hydroxy group to a 4-chloro group, which serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions.
Protocol 2: Synthesis of Ethyl 4-chloro-pyrimidine-5-carboxylate
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (DCM) or other inert solvent
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in dichloromethane.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the suspension and stir.
-
Chlorination: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.5 - 2 equivalents).[3]
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: After completion, cool the reaction mixture in an ice bath and carefully quench by slowly adding it to ice water with vigorous stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Ethyl 4-chloro-pyrimidine-5-carboxylate.
Trustworthiness of the Protocol: The use of a base like triethylamine is essential to neutralize the HCl generated during the reaction, preventing unwanted side reactions. The slow addition of POCl3 at low temperature helps to control the exothermic nature of the reaction. Quenching in ice water hydrolyzes the excess POCl3. The basic wash with sodium bicarbonate neutralizes any remaining acidic species.
Caption: Key chlorination step for activating the pyrimidine core.
Nucleophilic Aromatic Substitution (SNAr)
The resulting Ethyl 4-chloro-pyrimidine-5-carboxylate is a versatile intermediate for introducing a wide range of substituents at the C4 position through SNAr reactions with various nucleophiles such as amines, thiols, and alcohols.
Suzuki Cross-Coupling Reactions
The 4-chloro substituent also enables palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form C-C bonds with aryl or heteroaryl boronic acids, significantly increasing molecular complexity.[4]
Applications in Drug Discovery and Development
Antifungal Agents: The Voriconazole Story
A prominent example of the application of this scaffold is in the synthesis of the broad-spectrum antifungal drug, Voriconazole. A key intermediate in its synthesis is 6-ethyl-5-fluoro-4-hydroxypyrimidine, a derivative of this compound.[2][5] The synthesis involves the chlorination of the 4-hydroxy group, followed by a series of reactions to introduce the side chain.[3]
Caption: Simplified pathway to the antifungal drug Voriconazole.
Antiviral Therapeutics: Targeting Viral Enzymes
Dihydroxypyrimidine (DHP) carboxylates, which can be derived from this compound, have emerged as a significant chemotype in antiviral drug discovery.[6][7] These compounds are known to chelate metal ions in the active sites of viral enzymes, leading to their inhibition.
-
HIV Integrase Inhibitors: N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, synthesized from dihydroxypyrimidine carboxylate intermediates, have shown potent inhibition of the HIV-integrase catalyzed strand transfer process.[7] One notable compound from this class, 2-[1-(dimethylamino)-1-methylethyl]-N-(4-fluorobenzyl)-5,6-dihydroxypyrimidine-4-carboxamide, exhibited a CIC95 of 78 nM in a cell-based assay.[7]
-
HCMV pUL89 Endonuclease Inhibitors: Dihydroxypyrimidine derivatives have also been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in viral replication.[6] Studies have shown that the carboxylic acid derivatives of this scaffold generally exhibit better potency compared to their ester or amide counterparts.
| Compound Class | Target | Key Activity Data | Reference |
| Dihydroxypyrimidine Carboxamides | HIV-1 Integrase | CIC95 = 78 nM | [7] |
| Dihydroxypyrimidine Carboxylic Acids | HCMV pUL89 Endonuclease | EC50 = 14.4–22.8 μM | [6] |
Anticancer Agents: Targeting Kinases
The pyrimidine scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[8] The 4-amino-pyrimidine core, readily accessible from Ethyl 4-chloro-pyrimidine-5-carboxylate, is a common feature in many kinase inhibitors.
-
Aurora Kinase Inhibitors: A series of 2,4-disubstituted pyrimidines have been developed as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. For instance, compound 12a in a reported study showed potent inhibitory activity against Aurora A and Aurora B with IC50 values of 309 nM and 293 nM, respectively.[9]
-
EGFR and VEGFR-2 Inhibitors: Pyrimidine derivatives have been extensively explored as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in oncology. The inhibitory activity of these compounds can be fine-tuned by modifying the substituents at the C2 and C4 positions of the pyrimidine ring.
| Inhibitor Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| 2,4-Disubstituted Pyrimidines | Aurora A | 12a | 309 | [9] |
| 2,4-Disubstituted Pyrimidines | Aurora B | 12a | 293 | [9] |
| Imidazo[1,2-a]quinoxaline-based | EGFRWT | 7j | 193.18 | [6] |
| Nicotinamide-based | VEGFR-2 | 6 | 60.83 | [10] |
Conclusion and Future Outlook
This compound is a testament to the power of a well-chosen starting material in medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse and complex molecules. The successful application of this scaffold in the development of antifungal, antiviral, and anticancer agents underscores its "privileged" status. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatility of the this compound core will undoubtedly continue to be exploited by medicinal chemists to create the next generation of innovative medicines. The protocols and data presented herein are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust, Two-Step Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds from Ethyl 4-hydroxypyrimidine-5-carboxylate
Abstract
The pyrimido[4,5-d]pyrimidine core is a privileged heterocyclic scaffold due to its prevalence in molecules with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This structural motif is of significant interest to researchers in medicinal chemistry and drug development. This document provides a detailed, reliable, and efficient two-step protocol for the synthesis of substituted pyrimido[4,5-d]pyrimidines, starting from the commercially available Ethyl 4-hydroxypyrimidine-5-carboxylate. The protocol is designed for adaptability, allowing for the introduction of various substituents to facilitate the generation of compound libraries for screening purposes.
Introduction and Scientific Rationale
Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, are integral to numerous bioactive compounds.[1] Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including protein kinases, making them valuable frameworks for inhibitor design.[1][2] The development of robust and scalable synthetic routes to access this scaffold is therefore a critical endeavor for advancing drug discovery programs.
The synthetic strategy detailed herein follows a classical and effective pathway:
-
Activation of the C4 Position: The starting material, this compound, exists predominantly in its more stable pyrimid-4(3H)-one tautomeric form. The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution. Therefore, the first step involves its conversion into a highly reactive chlorosulfonate or chloro group, a common and efficient activation strategy.[3][4] This is achieved through treatment with phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[3][5]
-
Annulation via Cyclocondensation: The resulting ethyl 4-chloropyrimidine-5-carboxylate is a potent electrophile. It readily undergoes reaction with a binucleophilic reagent, such as guanidine, to construct the second pyrimidine ring. This cyclocondensation reaction proceeds via an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization and condensation to yield the fused bicyclic pyrimido[4,5-d]pyrimidine system.
This two-step approach is widely applicable and provides a strong foundation for producing a diverse library of analogues by varying the nucleophile used in the second step.
Reaction Scheme and Mechanism
The overall transformation can be depicted as follows:
Caption: High-level overview of the two-step synthesis.
Mechanistic Considerations
Step 1: Chlorination with POCl₃ The reaction of a hydroxypyrimidine with phosphorus oxychloride is a well-established procedure for preparing the corresponding chloropyrimidine.[3][4] The mechanism involves the initial attack of the pyrimidine oxygen onto the phosphorus atom of POCl₃, followed by the elimination of HCl and dichlorophosphate to yield the 4-chloropyrimidine intermediate. The use of excess POCl₃ often serves as both the reagent and the solvent, though more environmentally conscious, solvent-free methods using equimolar amounts have been developed for large-scale synthesis.[3][5][6]
Step 2: Cyclocondensation with Guanidine Guanidine is a strong nitrogenous base and an excellent binucleophile. The reaction proceeds as follows:
-
Nucleophilic Aromatic Substitution (SNAr): One of the amino groups of guanidine attacks the electrophilic C4 carbon of the 4-chloropyrimidine, displacing the chloride ion.
-
Intramolecular Cyclization: The newly attached guanidinyl group is now positioned proximally to the C5-ester. The terminal amino group of the guanidine moiety then attacks the carbonyl carbon of the ethyl ester.
-
Condensation: Elimination of ethanol drives the reaction towards the formation of the stable, fused aromatic pyrimido[4,5-d]pyrimidine ring system. The reaction is typically carried out in the presence of a base like sodium ethoxide to neutralize the guanidine hydrochloride salt and facilitate the reaction.[7]
Detailed Experimental Protocols
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
Protocol 1: Synthesis of Ethyl 4-chloropyrimidine-5-carboxylate (Intermediate)
This protocol is adapted from established chlorination procedures.[3][4]
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)
-
N,N-Dimethylaniline (catalytic, ~0.1 eq) (Optional, but can accelerate the reaction)
-
Toluene (for co-evaporation)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃). If used, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). Co-evaporate with toluene (2x) to remove residual traces.
-
Work-up: The crude residue is a dark, oily solid. Cautiously quench the reaction by slowly adding the residue to a flask containing crushed ice and stirring vigorously. This step is highly exothermic.
-
Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid NaHCO₃ or by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford Ethyl 4-chloropyrimidine-5-carboxylate as a solid.
Protocol 2: Synthesis of 2-Amino-pyrimido[4,5-d]pyrimidin-4(3H)-one
This protocol details the cyclocondensation step.[7][8]
Materials:
-
Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq)
-
Guanidine hydrochloride (1.2-1.5 eq)
-
Sodium ethoxide (NaOEt) (2.5-3.0 eq) or Sodium metal in absolute ethanol
-
Absolute Ethanol (anhydrous)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and magnetic stirrer under a nitrogen or argon atmosphere.
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal pieces to absolute ethanol and stir until fully dissolved.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 20-30 minutes at room temperature.
-
Add a solution of Ethyl 4-chloropyrimidine-5-carboxylate in a minimal amount of absolute ethanol to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up: Neutralize the mixture by adding glacial acetic acid until pH ~7. This will precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and cold ethanol to remove salts and impurities.
-
Dry the product under vacuum to yield the final pyrimido[4,5-d]pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.
Experimental Workflow Visualization
The following diagram illustrates the complete laboratory workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Troubleshooting
This synthetic route is generally robust, but optimization may be required based on specific substrates.
| Parameter | Step 1: Chlorination | Step 2: Cyclocondensation |
| Typical Yield | 75-90% | 60-85% |
| Purity (crude) | >85% | >90% |
| Reaction Time | 3-5 hours | 6-12 hours |
| Common Issues | Incomplete reaction; difficult work-up due to POCl₃ hydrolysis products. | Low yield due to side reactions or incomplete cyclization. |
| Troubleshooting | - Ensure anhydrous conditions. \n- Use of a catalyst (e.g., dimethylaniline) can help. \n- Ensure POCl₃ is completely removed before aqueous work-up. | - Use freshly prepared sodium ethoxide. \n- Ensure all reagents and solvents are anhydrous. \n- Increase reflux time if starting material persists. |
Conclusion
The two-step protocol presented here offers a reliable and efficient method for accessing the medicinally important pyrimido[4,5-d]pyrimidine scaffold from a simple starting material. The procedure is well-documented in the chemical literature and provides a strong basis for further chemical exploration and the development of novel therapeutic agents. By explaining the rationale behind each step and providing clear, actionable protocols, this guide empowers researchers to confidently synthesize these valuable compounds.
References
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Senior Scientist's Guide to the One-Pot Synthesis of Ethyl 4-Hydroxypyrimidine-5-carboxylate Derivatives
I. Introduction: The Strategic Importance of the Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] As essential components of nucleic acids (uracil, thymine, and cytosine), pyrimidines play a fundamental role in the machinery of life itself.[2] This inherent biological relevance has made them a privileged scaffold in drug design, leading to the development of numerous antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor agents.[2][3]
Specifically, the Ethyl 4-hydroxypyrimidine-5-carboxylate framework is a highly valuable synthetic intermediate. The hydroxyl group at the 4-position and the carboxylate at the 5-position provide crucial handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This scaffold is a key component in the development of advanced therapeutic agents, including kinase inhibitors and other targeted therapies.[4]
Traditional multi-step syntheses of such derivatives are often plagued by long reaction times, the need to isolate intermediates, and moderate overall yields.[5] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a superior strategy, embodying the principles of green and efficient chemistry.[6] MCRs enhance synthetic efficiency by combining three or more reactants in a single vessel, proceeding through a cascade of reactions to build complex molecules without isolating intermediates. This approach offers significant advantages, including operational simplicity, reduced solvent waste, shorter reaction times, and often, higher overall yields.[3][7]
This guide provides a detailed, field-proven protocol for the one-pot synthesis of this compound derivatives, grounded in established chemical principles and designed for reproducibility and scalability in a research setting.
II. Core Principle: The Cyclocondensation Pathway
The most robust and widely adopted method for constructing the 4-hydroxypyrimidine-5-carboxylate core in a one-pot fashion is the cyclocondensation reaction between a 1,3-dinucleophile (an amidine) and a suitable 1,3-dielectrophilic three-carbon synthon.[1][8] The classic and highly effective approach utilizes an amidinium salt and diethyl 2-(ethoxymethylene)malonate (DEEM) in the presence of a base.
Reaction Mechanism Overview:
The reaction proceeds through a well-defined sequence of steps:
-
Base-Mediated Formation of the Nucleophile: The base (e.g., sodium ethoxide) deprotonates the amidinium salt to generate the free amidine, a potent N-C-N dinucleophile.
-
Michael Addition: The free amidine attacks the electron-deficient β-carbon of the DEEM via a conjugate addition mechanism.
-
Intramolecular Cyclization: The terminal nitrogen of the amidine intermediate then attacks the ester carbonyl group, leading to the formation of a six-membered heterocyclic ring.
-
Elimination/Aromatization: The reaction concludes with the elimination of ethanol and subsequent tautomerization to yield the thermodynamically stable 4-hydroxypyrimidine aromatic system.
This elegant cascade efficiently assembles the target scaffold from simple, commercially available precursors.
Caption: General mechanism for the one-pot synthesis.
III. Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2-substituted this compound. The substituent at the 2-position is determined by the choice of the starting amidinium salt.
A. Materials and Reagents
| Reagent | CAS No. | Recommended Purity | Supplier Example |
| Amidinium Hydrochloride (e.g., Benzamidine HCl) | 1670-14-0 | >98% | Sigma-Aldrich |
| Diethyl 2-(ethoxymethylene)malonate (DEEM) | 87-13-8 | >97% | Sigma-Aldrich |
| Sodium Ethoxide (NaOEt) | 141-52-6 | >95% | Sigma-Aldrich |
| Absolute Ethanol (EtOH) | 64-17-5 | Anhydrous, 200 proof | Fisher Scientific |
| Diethyl Ether (Et2O) | 60-29-7 | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1 M solution | VWR |
| Deionized Water (H2O) | 7732-18-5 | 18 MΩ·cm | In-house |
B. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer or temperature probe
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
C. Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with the reflux condenser, magnetic stir bar, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.
-
Flush the entire system with dry nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
-
Reagent Preparation and Addition:
-
In the reaction flask, suspend sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL).
-
In a separate beaker, dissolve the desired amidinium hydrochloride salt (1.0 equivalent) in absolute ethanol (~50 mL).
-
Add the amidinium solution to the sodium ethoxide suspension dropwise over 15 minutes with vigorous stirring.
-
Expert Insight: This step generates the free amidine in situ. Adding the amidinium salt solution to the base prevents localized high concentrations of the salt, which can be less soluble.
-
-
Initiation of Cyclocondensation:
-
To the stirred amidine solution, add diethyl 2-(ethoxymethylene)malonate (DEEM) (1.05 equivalents) neat via a syringe or addition funnel over 10 minutes. An initial mild exotherm may be observed.
-
Expert Insight: A slight excess of DEEM ensures the complete consumption of the more valuable amidine starting material.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the DEEM spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
-
Pour the concentrated slurry into a beaker containing ice-cold deionized water (200 mL).
-
Acidify the aqueous mixture to pH ~5-6 by the slow addition of 1 M HCl with stirring. The product should precipitate as a solid.
-
Trustworthiness Check: Acidification protonates the hydroxyl group and any basic impurities, causing the desired neutral product to precipitate from the aqueous solution, forming a self-validating separation step.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then cold diethyl ether (2 x 30 mL) to remove residual impurities and water.
-
-
Purification and Characterization:
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
-
For higher purity, recrystallize the solid from hot ethanol.[2] Dissolve the crude product in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[2]
-
IV. Data Summary & Optimization
The versatility of this one-pot protocol allows for the synthesis of a wide range of derivatives by simply changing the amidine starting material. The following table provides representative data for this synthesis.
| R-Group (at C2) | Amidine Salt Used | Typical Reaction Time (h) | Solvent | Base | Isolated Yield (%) |
| Phenyl | Benzamidine HCl | 4 | Ethanol | NaOEt | 85-92% |
| Methyl | Acetamidine HCl | 5 | Ethanol | NaOEt | 78-85% |
| H | Formamidine Acetate | 6 | Ethanol | NaOEt | 70-77% |
| Amino (NH₂) | Guanidine HCl | 4 | Ethanol | NaOEt | 88-95% |
| 4-Chlorophenyl | 4-Chlorobenzamidine HCl | 4 | Ethanol | NaOEt | 82-89% |
V. Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
VI. References
-
Jadhav, S. D., & Singh, A. (2020). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1145-1152. [Link: Not a direct URL, but the journal can be searched]
-
Al-dujaili, A. H., & Abdal-kadom, A. H. (2015). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[2][6][7] triazolo[4,3-a]-pyrimidine-6-carbonitriles. International Journal of ChemTech Research, 8(4), 1835-1841. [Link: https://www.sphinxsai.com/2015/ch_vol8_no4/1/(1835-1841)V8N4CT.pdf]
-
Shi, D., et al. (2009). One-pot synthesis of pyrido[2,3-d]pyrimidines via efficient three-component reaction in aqueous media. Chinese Chemical Letters, 20(4), 397-400. [Link: https://www.researchgate.net/publication/242131932_One-pot_synthesis_of_pyrido23-dpyrimidines_via_efficient_three-component_reaction_in_aqueous_media]
-
Al-Abdullah, E. S., et al. (2019). One-Pot Multicomponent Synthesis and Cytotoxic Evaluation of Novel 7-Substituted-5-(1H-Indol-3-yl)Tetrazolo[1,5-a] Pyrimidine-6-Carbonitrile. Molecules, 24(21), 3899. [Link: https://www.mdpi.com/1420-3049/24/21/3899]
-
El-borai, M. A., et al. (2020). Three Component One-Pot Synthesis and Antiproliferative Activity of New[2][6][7]Triazolo[4,3-a]pyrimidines. Molecules, 25(2), 376. [Link: https://www.mdpi.com/1420-3049/25/2/376]
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2002-25767]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
-
Abdel-Wahab, B. F. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link: https://www.mans.edu.eg/facphar/arabic/dept/Ph-chemistry/staff/bahaa/files/pyrimidine.pdf]
-
Jordheim, L. P., et al. (2013). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 4(11), 1083–1087. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3828972/]
-
Rauf, A., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4443. [Link: https://www.mdpi.com/1420-3049/26/15/4443]
-
Gonçalves, D. S., et al. (2017). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron Letters, 58(3), 244-248. [Link: https://www.researchgate.net/publication/312154425_Synthesis_of_ethyl_pyrimidine-4-carboxylates_from_unsymmetrical_enamino_diketones_and_their_application_in_the_first_synthesis_of_pyrimido45-dpyridazin-87H-ones]
-
European Patent Office. (1993). EP0326389B1 - Process for preparing 4-hydroxypyrimidine. [Link: https://patents.google.com/patent/EP0326389B1/en]
-
Rauf, A., et al. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. ACS Omega, 6(30), 20004-20019. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8344583/]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link: https://www.inno-pharmchem.com/news/the-power-of-pyridines-exploring-4-hydroxypyridine-in-modern-chemical-synthesis-1144215.html]
-
Kumar, A., et al. (2022). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 12(40), 26085-26095. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9439110/]
-
Krutošíková, A., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link: https://www.researchgate.net/publication/252998399_Polymer-assisted_synthesis_of_ethyl_2-amino-46-diarylpyrimidine-5-carboxylates]
-
Thieme. (n.d.). Product Class 12: Pyrimidines. Thieme Connect. [Link: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-016-00411]
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
"antimicrobial activity of Ethyl 4-hydroxypyrimidine-5-carboxylate derivatives"
Application Notes & Protocols
Topic: Antimicrobial Activity of Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of multidrug-resistant (MDR) pathogens constitutes a formidable global health crisis, necessitating urgent innovation in antimicrobial drug discovery.[1] Pyrimidine-containing heterocyclic compounds have emerged as a focal point for medicinal chemists due to their remarkable structural diversity and a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The pyrimidine ring is a privileged scaffold, being a fundamental component of nucleic acids, which allows its derivatives to readily interact with biological macromolecules like enzymes and genetic material.[1]
This guide focuses on a specific, promising subclass: This compound derivatives . We will explore their synthesis, proposed mechanisms of action, and provide detailed, field-proven protocols for the comprehensive evaluation of their antimicrobial efficacy. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for generating reproducible and reliable data.
Section 1: Synthesis Pathway Overview
The synthesis of this compound and its subsequent derivatives typically involves multicomponent condensation reactions. A common and efficient approach is a variation of the Biginelli reaction or similar cyclocondensation strategies.
Causality of Experimental Choices:
-
Reactants: The core structure is often built from an amidine (or urea/thiourea), an active methylene compound (like ethyl cyanoacetate or a β-ketoester), and an aldehyde or orthoformate.[5][6] The choice of these initial components directly dictates the substitutions on the final pyrimidine ring, allowing for the systematic generation of a chemical library for structure-activity relationship (SAR) studies.
-
Catalysis: The reaction is frequently catalyzed by a base (e.g., sodium ethoxide, potassium carbonate) or an acid (e.g., acetic acid), which facilitates the necessary condensation and cyclization steps.[2]
-
Purification: Recrystallization is a critical step. Its purpose is to remove unreacted starting materials and reaction byproducts, ensuring the purity of the final compound. High purity is essential for accurate biological testing, as impurities could yield false-positive or confounding results. Spectroscopic characterization (NMR, IR, Mass Spectrometry) is then used to definitively confirm the structure of the synthesized molecule.[2][3]
Caption: Generalized workflow for the synthesis and purification of pyrimidine derivatives.
Section 2: Proposed Mechanisms of Antimicrobial Action
Pyrimidine derivatives can exhibit diverse mechanisms of action, a key advantage in combating resistance.[1] One of the most compelling mechanisms identified for certain thiophenyl-pyrimidine derivatives is the inhibition of bacterial cell division.[7][8]
-
Targeting FtsZ: This mechanism involves the direct inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[7][8] FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin. It polymerizes at the mid-cell to form the "Z-ring," a structure that acts as a scaffold to recruit other proteins necessary for septum formation and cell division.
-
Consequence of Inhibition: By binding to FtsZ, the pyrimidine derivative can disrupt its polymerization and inhibit its GTPase activity.[7] This prevents the formation of a functional Z-ring, leading to filamentation of the bacterial cells and, ultimately, cell death (a bactericidal effect).[7] This target is attractive because FtsZ is highly conserved across many bacterial species but is absent in eukaryotes, suggesting a potential for selective toxicity.
Caption: Proposed mechanism involving the inhibition of FtsZ polymerization by a pyrimidine derivative.
Section 3: Protocols for Antimicrobial Susceptibility Testing
A tiered approach is recommended for evaluating the antimicrobial potential of newly synthesized derivatives. This typically begins with a qualitative primary screen, followed by quantitative determination of inhibitory and cidal concentrations.
Caption: A structured workflow for evaluating the antimicrobial activity of new compounds.
Protocol 1: Agar Well Diffusion Method (Primary Screen)
Principle: This method provides a qualitative assessment of antimicrobial activity. A solution of the test compound diffuses through a solid agar medium inoculated with a standardized microbial lawn. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The size of the zone correlates with the compound's potency and diffusion characteristics.
Causality Behind Choices:
-
Mueller-Hinton Agar (MHA): This is the standard medium for routine susceptibility testing of non-fastidious bacteria because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common pathogens.[9]
-
0.5 McFarland Standard: Standardizing the inoculum to a turbidity of 0.5 McFarland (~1.5 x 10⁸ CFU/mL) is critical for reproducibility. A denser inoculum can overwhelm the compound, leading to smaller zones and false-negative results, while a lighter inoculum can lead to oversized zones and false-positives.
Materials:
-
Synthesized this compound derivative
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile swabs, loops, and pipettes
-
0.5 McFarland turbidity standard
-
Positive control (e.g., Ciprofloxacin) and negative control (DMSO)
-
Incubator (35-37°C)
-
Vernier calipers
Procedure:
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO (e.g., 10 mg/mL).
-
Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer (6 mm diameter), create uniform wells in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 80-100 µL) of the compound stock solution into a designated well.[10] Similarly, add the positive control and negative control (DMSO) to separate wells.
-
Incubation: Let the plates stand at room temperature for 30-60 minutes to allow for prediffusion, then invert and incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers.[11]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The test is performed in a 96-well microtiter plate using serial dilutions of the compound in a liquid growth medium.
Causality Behind Choices:
-
Two-fold Serial Dilutions: This method allows for the efficient testing of a wide range of concentrations to pinpoint the MIC value.[2][6]
-
Final Inoculum Concentration: A final concentration of ~5 x 10⁵ CFU/mL is standard. This density is high enough to ensure robust growth in the control wells but low enough to be sensitive to the action of the antimicrobial agent.[2]
-
Growth and Sterility Controls: Including a well with only broth and inoculum (positive growth control) and a well with only broth (sterility control) is essential to validate the experiment. The growth control must show turbidity, and the sterility control must remain clear.
Materials:
-
Compound stock solution (in DMSO)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement) or visual inspection
Procedure:
-
Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to a designated column (e.g., column 10). Discard 100 µL from the final dilution column. This leaves columns 1-10 with 100 µL of varying compound concentrations and columns 11 and 12 for controls.
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells after addition (this usually requires a 1:100 or 1:200 dilution of the standardized suspension).
-
Plate Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1-11. Column 11 serves as the positive growth control (broth + inoculum). Column 12 serves as the sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control.[6][12]
Section 4: Data Presentation and Interpretation
Quantitative data from antimicrobial testing should be presented clearly for comparative analysis. A table summarizing MIC values is the standard format.
Example Data Table: The following table presents hypothetical MIC data for representative pyrimidine derivatives against common pathogens, illustrating how results should be structured. Actual values can vary significantly based on the specific chemical substitutions on the pyrimidine core.[2][8]
| Compound | Target Organism | Gram Stain | MIC (µg/mL) | Reference(s) |
| Thiophenyl-pyrimidine A | S. aureus (MRSA) | Gram-positive | 2 | [7][8] |
| Thiophenyl-pyrimidine A | Enterococci (VRE) | Gram-positive | 2 | [8] |
| Dihydropyrimidine B | S. aureus | Gram-positive | 62.5 | [6] |
| Dihydropyrimidine B | A. baumannii | Gram-negative | 62.5 | [6] |
| Dihydropyrimidine C | E. coli | Gram-negative | 125 | [6] |
| Dihydropyrimidine C | P. aeruginosa | Gram-negative | 250 | [6] |
| Pyrimidopyrimidine D | B. subtilis | Gram-positive | Strong Activity | [3] |
| Pyrimidopyrimidine D | C. albicans | Fungus | Strong Activity | [3] |
| Vancomycin | S. aureus (MRSA) | Gram-positive | >2 | [7][8] |
| Cefotaxime | E. coli | Gram-negative | >1000 | [6] |
Interpretation:
-
Low MIC values indicate high potency.
-
Broad-spectrum activity is observed if a compound is effective against both Gram-positive and Gram-negative bacteria.
-
Activity against resistant strains (like MRSA and VRE) is a highly desirable characteristic.[7][8]
-
Comparing the MIC values of new derivatives to those of standard antibiotics (e.g., Vancomycin, Cefotaxime) provides a benchmark for their relative effectiveness.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their synthetic tractability allows for extensive structural modification to optimize potency and pharmacokinetic properties. The protocols detailed in this guide provide a standardized framework for researchers to systematically synthesize and evaluate these compounds. Future work should focus on expanding chemical libraries to deepen structure-activity relationship insights, elucidating precise molecular mechanisms for different derivatives, and advancing the most promising candidates into preclinical in vivo models of infection.
References
- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: Ethyl 4-hydroxypyrimidine-5-carboxylate in the Synthesis of Fused Pyrimidines
Introduction: The Strategic Value of Fused Pyrimidines
Fused pyrimidine scaffolds are a cornerstone of modern medicinal chemistry. By merging the pyrimidine core—an essential component of nucleic acids—with other heterocyclic or carbocyclic rings, a vast chemical space of biologically active molecules is unlocked.[1] These hybrid systems, including purines, thienopyrimidines, and pyrazolopyrimidines, exhibit a broad spectrum of pharmacological activities, targeting enzymes and receptors implicated in cancer, inflammation, and viral infections.[2][3][4] Consequently, efficient and versatile synthetic routes to these privileged structures are in high demand within the drug discovery and development sectors.[5]
This guide focuses on a particularly strategic starting material: Ethyl 4-hydroxypyrimidine-5-carboxylate . Its inherent functionality—a reactive pyrimidone system and a modifiable ester group—makes it an ideal and cost-effective precursor for building complex, fused heterocyclic systems. We will explore the core chemical logic and provide detailed, field-tested protocols for its conversion into high-value thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, two classes with profound pharmacological significance.[3][6]
Core Directive: Activating the Pyrimidine Core via Chlorination
The synthetic utility of this compound is fundamentally unlocked by a single, critical transformation: the conversion of the 4-hydroxy group into a 4-chloro substituent.
The Causality Behind the Choice: The 4-hydroxy group exists in tautomeric equilibrium with its more stable 4-oxo form (a pyrimidone). This hydroxyl group is a poor leaving group, rendering the C4 position unreactive toward most nucleophiles. Chlorination with a reagent like phosphorus oxychloride (POCl₃) replaces this hydroxyl group with a chlorine atom.[4] Chlorine is an excellent leaving group, transforming the C4 position into a highly reactive electrophilic site, primed for nucleophilic aromatic substitution (SNAr). This activation step is the gateway to a multitude of annulation (ring-forming) strategies.
Caption: Core workflow: Activation and subsequent diversification.
Protocol 1: Synthesis of the Key Intermediate, Ethyl 4-chloropyrimidine-5-carboxylate
This protocol details the foundational activation step. It is critical that this reaction is performed in a well-ventilated fume hood due to the corrosive and reactive nature of phosphorus oxychloride.
Methodology:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Reaction Setup: Add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. The excess POCl₃ serves as both the reagent and the solvent.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-dimethylaniline or pyridine (0.1-0.2 eq) dropwise via the dropping funnel.
-
Expert Insight: The tertiary amine acts as a catalyst by activating the POCl₃, often leading to cleaner reactions and shorter reaction times.[4]
-
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a separate large beaker. This step is highly exothermic and should be performed with caution in a fume hood.
-
The aqueous mixture will be acidic. Neutralize it carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or cold aqueous ammonia until the pH is ~7-8.
-
The product will often precipitate as a solid. If it oils out, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
-
Purification:
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Self-Validation System:
| Parameter | Expected Outcome | Troubleshooting |
| Appearance | White to pale yellow solid. | Dark/Oily Product: Incomplete removal of POCl₃ or side reactions. Purify via column chromatography. |
| Yield | 70-90% | Low Yield: Incomplete reaction. Ensure anhydrous conditions and adequate reflux time. Confirm starting material purity. |
| TLC Analysis | Product Rf should be significantly higher than the starting material (more non-polar). | Multiple Spots: Incomplete reaction or decomposition. Adjust heating time/temperature. Ensure cautious work-up. |
| 1H NMR | Disappearance of the broad N-H/O-H signal from the starting material. Appearance of characteristic pyrimidine proton signals. | Starting Material Peaks Present: Reaction is incomplete. Increase reflux time or temperature. |
Application A: Synthesis of Thieno[2,3-d]pyrimidines
This pathway constructs a thiophene ring onto the activated pyrimidine core, a strategy widely used to create potent kinase inhibitors and other therapeutic agents.[7][8] The overall process involves a nucleophilic substitution followed by a base-catalyzed intramolecular cyclization.
Caption: Synthetic pathway to the thieno[2,3-d]pyrimidine core.
Protocol 2: S-Alkylation with Ethyl Thioglycolate
-
Reaction Setup: Dissolve ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as acetone, acetonitrile, or DMF in a round-bottom flask.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).
-
Nucleophile Addition: Add ethyl 2-mercaptoacetate (ethyl thioglycolate, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Filter off the inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Intramolecular Dieckmann-Type Cyclization
-
Base Preparation: Prepare a solution of sodium ethoxide (NaOEt, 1.5-2.0 eq) in absolute ethanol. Alternatively, use a strong base like potassium tert-butoxide (t-BuOK) in THF.
-
Cyclization: Add the crude product from Protocol 2, dissolved in a minimal amount of the same anhydrous solvent, dropwise to the base solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-5 hours. Monitor the formation of the cyclized product by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl or acetic acid) until the pH is ~6-7. The product usually precipitates.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether. Dry under vacuum.
Self-Validation System for Thieno[2,3-d]pyrimidine Synthesis:
| Parameter | Expected Outcome (Protocol 3) | Troubleshooting |
| Appearance | Off-white to yellow solid. | No Precipitate: Product may be soluble. Concentrate the neutralized solution and extract with an organic solvent. |
| Yield | 65-85% over two steps. | Low Yield: Incomplete cyclization. Ensure anhydrous conditions and sufficient base. Consider a stronger base like t-BuOK. |
| 1H NMR | Disappearance of signals corresponding to the -S-CH₂- protons. Appearance of a new aromatic proton signal from the thiophene ring. | Complex Spectrum: Mixture of starting material and product. Drive the reaction to completion by extending reflux time. |
| Mass Spec | Molecular ion peak corresponding to the cyclized product. | Incorrect Mass: Check for side reactions like hydrolysis of the ester groups. |
Application B: Synthesis of Pyrazolo[3,4-d]pyrimidines
This pathway constructs a pyrazole ring onto the pyrimidine core, yielding a scaffold that is an isostere of purine and is prevalent in kinase inhibitors and other signaling pathway modulators.[9] The synthesis involves a reaction with hydrazine, which acts as a binucleophile to displace the chloride and effect cyclization onto the ester.
Caption: Direct synthesis of the pyrazolo[3,4-d]pyrimidine core.
Protocol 4: Condensation with Hydrazine Hydrate
-
Reaction Setup: Dissolve ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable alcohol solvent, such as ethanol or isopropanol, in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the solution.
-
Expert Insight: Using substituted hydrazines (e.g., phenylhydrazine) at this stage allows for the direct synthesis of N-substituted pyrazolo[3,4-d]pyrimidines, providing a point of diversity for structure-activity relationship (SAR) studies.[3]
-
-
Reaction: Heat the mixture to reflux for 4-8 hours. The product often begins to precipitate from the hot solution as the reaction proceeds.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials or impurities. The product is often obtained in high purity. If no precipitate forms, concentrate the reaction mixture and triturate the residue with water or ethanol to induce crystallization.
Self-Validation System for Pyrazolo[3,4-d]pyrimidine Synthesis:
| Parameter | Expected Outcome | Troubleshooting |
| Appearance | White or off-white crystalline solid. | Discolored Product: May indicate side reactions. Recrystallize from ethanol or a DMF/water mixture. |
| Yield | 75-95% | Low Yield: Incomplete reaction. Ensure sufficient reflux time. Check the quality of the hydrazine hydrate. |
| Solubility | Often poorly soluble in common organic solvents. | Product remains in solution: Concentrate the solvent and attempt to precipitate by adding a non-polar co-solvent or by cooling. |
| IR Spec | Appearance of N-H stretching bands. Disappearance of the C-Cl vibration. Appearance of an amide C=O stretch from the pyrazolone ring. | Ester C=O peak present: Incomplete cyclization. The intermediate hydrazide may have formed. Increase reflux time or add a catalytic amount of acid. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally important fused pyrimidines. The key to unlocking its potential lies in the strategic activation of the C4 position via chlorination. This simple conversion opens the door to robust and high-yielding annulation strategies, enabling the efficient construction of diverse scaffolds like thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to leverage this valuable precursor in their synthetic campaigns.
References
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-hydroxypyrimidine-5-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-hydroxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this key chemical intermediate. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.
Introduction to Purification Challenges
This compound is a polar molecule due to the presence of a hydroxyl group, a pyrimidine ring, and an ester functional group. This polarity can present unique challenges during purification, such as high solubility in polar solvents, which can complicate crystallization, and strong interactions with polar stationary phases in chromatography, potentially leading to poor separation. Understanding these properties is key to developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is often the first choice for removing small amounts of impurities, especially if the crude product is largely crystalline. It is a cost-effective and scalable method.
-
Column Chromatography is more effective for separating the desired compound from impurities with similar solubility characteristics or when dealing with complex mixtures.[1]
Q2: What are the likely impurities I might encounter?
A2: Impurities in your sample will largely depend on the synthetic route used. A common method for synthesizing pyrimidine derivatives is through condensation reactions, such as the Biginelli reaction.[2] Potential impurities could include:
-
Unreacted starting materials: Depending on the specific synthesis, these could include reagents like ethyl acetoacetate, urea or thiourea, and various aldehydes.
-
Side-products: Incomplete cyclization or side reactions can lead to various structurally related impurities.
-
Hydrolysis product: The ester group of this compound can be susceptible to hydrolysis, especially under basic conditions, leading to the corresponding carboxylic acid.[3]
Q3: My compound seems to be hydrolyzing during purification. How can I prevent this?
A3: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a known issue with pyrimidine esters, particularly in the presence of strong bases.[3] To minimize this:
-
Avoid strongly basic conditions: If using chromatography, avoid basic mobile phase additives. If a basic wash is necessary during workup, use a mild base like sodium bicarbonate and minimize contact time.
-
Control temperature: Hydrolysis reactions are often accelerated at higher temperatures.
-
Use anhydrous solvents: The presence of water can facilitate hydrolysis.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps | References |
| "Oiling out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Reheat the solution to dissolve the oil.2. Add a small amount of additional hot solvent.3. Allow the solution to cool very slowly.4. Scratch the inside of the flask with a glass rod to induce nucleation.5. Add a seed crystal of the pure compound. | [1] |
| No crystal formation upon cooling | Too much solvent was used, or the solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution.2. Try scratching the flask or adding a seed crystal. | [1] |
| Low recrystallization yield | The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Ensure the solution is thoroughly cooled in an ice bath.2. Consider a different solvent or a mixed-solvent system.3. Try to obtain a second crop of crystals from the mother liquor by concentrating it. | [1] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and filter it before allowing it to cool. | [3] |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps | References |
| Poor separation of product and impurities | The polarity of the eluent is not optimized. | 1. Run a series of TLCs with different solvent systems to find the optimal mobile phase for separation.2. A common starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate.[2] | [2] |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or add a small amount of methanol. | [2] |
| Product elutes with the solvent front | The eluent is too polar. | Use a less polar solvent system. Always collect and check the initial fractions by TLC. | [2] |
| Streaking or tailing of the product on TLC/column | The compound is interacting too strongly with the silica gel, or the column is overloaded. | 1. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape.2. Ensure the column is not overloaded with the crude material. | [1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline based on the purification of similar pyrimidine derivatives. The optimal solvent may need to be determined experimentally.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room and elevated temperatures. Good recrystallization solvents will show poor solubility at room temperature and high solubility when hot. Based on related compounds, ethanol, methanol, or a mixture of ethanol and water are good starting points.[1][2]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol is a general guideline. The eluent system should be optimized using Thin Layer Chromatography (TLC) first.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Spectroscopic Analysis of Ethyl 4-hydroxypyrimidine-5-carboxylate Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Ethyl 4-hydroxypyrimidine-5-carboxylate and its associated impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot common issues encountered during spectroscopic and chromatographic analysis. The content is structured in a practical question-and-answer format to directly address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses high-level questions and provides a general framework for impurity investigation.
Q1: What are the most probable sources of impurities for this compound?
A1: Impurities can be introduced at various stages of the synthesis, purification, and storage process. They are generally categorized as:
-
Process-Related Impurities: These arise from the synthetic route itself. Common examples include unreacted starting materials (e.g., diethyl ethoxymethylenemalonate, formamidine), reagents, or by-products from competing side reactions. For instance, incomplete cyclization or alternative condensation pathways can lead to structurally related impurities.
-
Degradation Products: this compound can degrade under stress conditions such as exposure to acid, base, heat, oxidation, or light.[1][2] Hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a common degradation pathway.
-
Contaminants: These are extraneous materials introduced from sources like solvents, glassware, or cross-contamination from other experiments.[3]
Q2: I've detected an unknown peak in my HPLC analysis. What is a logical workflow for its identification?
A2: A systematic approach is crucial for the efficient identification of unknown impurities. The workflow below outlines a standard procedure that integrates chromatographic and spectroscopic techniques.
Caption: General workflow for unknown impurity identification.
Part 2: HPLC & UPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying impurities.[4]
Q3: Why am I seeing poor peak shape (tailing) for my main compound and its impurities?
A3: Peak tailing is a common issue when analyzing nitrogen-containing heterocyclic compounds like pyrimidines.
-
Underlying Cause: The primary reason is often secondary interactions between the basic nitrogen atoms in the pyrimidine ring and acidic silanol groups (Si-OH) present on the surface of traditional silica-based reversed-phase columns.[5][6] At mid-range pH, these silanols can be deprotonated (Si-O⁻), leading to strong ionic interactions with protonated basic analytes, which slows their elution from specific sites on the stationary phase and causes tailing.[5]
-
Troubleshooting Protocol:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of your analytes. For pyrimidines, a pH of around 3.0-4.0 is often effective.[7] This ensures that the analytes are fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted ionic interactions.[5] Use a buffer like phosphate or acetate to maintain a stable pH.[7]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically derivatizes most of the accessible silanol groups with a non-polar group (e.g., trimethylsilyl).[6] This significantly reduces the number of available sites for secondary interactions.
-
Add a Competing Base: If pH adjustment is not sufficient, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8] Reduce the injection volume or sample concentration to see if the peak shape improves.
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q4: My retention times are drifting or are not reproducible. What should I do?
A4: Unstable retention times compromise the reliability of your analysis. The cause is usually related to the mobile phase, column, or hardware.[9]
-
Underlying Causes & Solutions:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. This is especially true for gradient methods or after changing mobile phases. Solution: Flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis sequence.[9]
-
Mobile Phase Composition: Inconsistently prepared mobile phase (e.g., inaccurate buffer concentration or organic/aqueous ratio) is a common culprit. If the mobile phase is prepared by online mixing, pump proportioning valves may be malfunctioning. Solution: Prepare mobile phases carefully and consistently. To check the pump, manually pre-mix the mobile phase and run the analysis. If retention times stabilize, the pump's mixing system needs service.[9]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Solution: Use a column thermostat to maintain a constant temperature (e.g., 35 °C).
-
Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry over time, causing retention drift. Solution: Use a guard column to protect the analytical column.[9] Implement a column washing procedure at the end of each sequence.
-
| Parameter | Potential Cause of Drift | Recommended Action |
| Column | Insufficient equilibration; Contamination; Degradation | Flush with 10-20 column volumes; Use a guard column; Replace column |
| Mobile Phase | Inaccurate preparation; pH drift; Degradation | Prepare fresh mobile phase daily; Use buffers; Degas solvents |
| Hardware | Temperature fluctuations; Pump malfunction (flow rate) | Use a column oven; Service the pump |
Part 3: Mass Spectrometry (MS) Troubleshooting Guide
MS is essential for determining the molecular weight and elemental composition of impurities.
Q5: I am using LC-MS, but my signal intensity is very low or I am not seeing my molecular ion peak ([M+H]⁺). Why?
A5: This is a frequent challenge in MS, often related to ionization efficiency, ion suppression, or the inherent stability of the molecule.
-
Underlying Causes & Solutions:
-
Poor Ionization Efficiency: this compound, being a polar molecule with basic nitrogens, should ionize reasonably well in positive electrospray ionization (ESI) mode. However, impurities may have different chemical properties. Solution: Ensure the mobile phase is compatible with ESI. Acidic mobile phases (e.g., with 0.1% formic acid) promote protonation and enhance the [M+H]⁺ signal.[10] If positive mode fails, try negative mode ESI, looking for the [M-H]⁻ ion, especially if acidic impurities are suspected. Also, experiment with different ionization sources like Atmospheric Pressure Chemical Ionization (APCI) if ESI is problematic.[11]
-
Ion Suppression: Co-eluting compounds from the sample matrix or mobile phase additives (like non-volatile buffers) can compete with the analyte for ionization, reducing its signal intensity. Solution: Improve chromatographic separation to ensure the peak of interest elutes in a clean region. If using buffers, switch from non-volatile buffers (e.g., phosphate) to volatile ones (e.g., ammonium formate or ammonium acetate).[7]
-
In-Source Fragmentation: The molecular ion might be unstable and fragment in the ion source before it reaches the mass analyzer. The energy in the source (voltages, temperatures) might be too high. Solution: Methodically reduce the fragmentor/nozzle-skimmer voltage and source temperatures to find a balance where the molecular ion is preserved.[3]
-
Instrument Calibration: The mass spectrometer may be out of calibration, or the settings may not be optimized for the mass range of interest.[11] Solution: Perform a routine tune and calibration of the instrument according to the manufacturer's protocol.[11]
-
Q6: My mass spectrum shows several unexpected peaks alongside my expected molecular ion. What are they?
A6: These are often adducts, where the analyte molecule associates with ions present in the mobile phase or from contaminants.
-
Underlying Cause: During the ESI process, instead of just a proton (H⁺), the analyte molecule (M) can form complexes with other available cations.
-
Troubleshooting & Identification:
-
Identify Common Adducts: Look for peaks corresponding to the masses of common adducts. This is a key step in spectral interpretation.
-
Clean Up the System: If you see excessive or unusual adducts (e.g., from polyethylene glycol - PEG), it may indicate contamination in the solvent lines, vials, or mobile phase.
-
Change Mobile Phase Modifiers: Switching from a sodium-containing buffer to an ammonium-based one can reduce [M+Na]⁺ and promote [M+NH₄]⁺, which can be easier to interpret.
-
| Common Adduct (Positive Mode) | Mass Added to M | Likely Source |
| [M+Na]⁺ | + 22.99 Da | Glassware, mobile phase impurities |
| [M+K]⁺ | + 39.10 Da | Glassware, mobile phase impurities |
| [M+NH₄]⁺ | + 18.03 Da | Ammonium-based buffers (e.g., NH₄OAc) |
| [M+CH₃CN+H]⁺ | + 42.03 Da | Acetonitrile in the mobile phase |
Part 4: NMR & FTIR Spectroscopy Troubleshooting
NMR provides definitive structural information, while FTIR is useful for functional group analysis.
Q7: The peaks in my ¹H NMR spectrum are broad, and the baseline is noisy. What's the cause?
A7: Poor peak resolution and signal-to-noise in NMR can stem from several factors related to sample preparation and instrument parameters.
-
Underlying Causes & Solutions:
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, adding a small amount of a chelating agent like EDTA to the NMR tube can sometimes help.
-
Sample Aggregation: If the sample concentration is too high, molecules may aggregate, leading to broader peaks. Solution: Dilute the sample.
-
Un-dissolved Particulates: Solid particles in the NMR tube will severely degrade spectral quality. Solution: Filter the sample through a small cotton or glass wool plug into the NMR tube.
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized ("shimming") for every sample. Solution: Always perform a thorough shimming routine before acquiring data. Modern spectrometers have automated shimming procedures that are very effective.
-
Q8: How can FTIR help me identify impurities in my sample?
A8: While not a primary tool for structural elucidation of low-level impurities, FTIR is excellent for identifying functional group changes that differentiate an impurity from the parent compound.[12]
-
Application Strategy:
-
Reference Spectrum: Obtain a high-quality FTIR spectrum of your pure this compound reference standard. Key expected peaks would be: N-H stretching (~3100-3300 cm⁻¹), C=O stretching (ester and pyrimidine ring, ~1650-1750 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[12][13]
-
Impurity Spectrum: If an impurity can be isolated, acquire its FTIR spectrum.
-
Spectral Subtraction: Compare the spectrum of the impure batch to the reference spectrum. Spectral subtraction can sometimes reveal the characteristic peaks of the impurity.
-
Example 1: Hydrolysis Impurity: If the ethyl ester has hydrolyzed to the carboxylic acid, you would expect to see the appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a shift in the C=O peak.
-
Example 2: Starting Material Impurity: If an amine starting material is present, you might see sharper N-H stretching bands characteristic of a primary or secondary amine.
-
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. uhplcs.com [uhplcs.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. researchgate.net [researchgate.net]
- 13. materialsciencejournal.org [materialsciencejournal.org]
Technical Support Center: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active molecules. Its preparation, typically through the condensation of a three-carbon electrophile with formamidine, can present challenges related to yield, purity, and scalability. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions related to its synthesis.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields are a frequent challenge in pyrimidine synthesis and can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature, time, and concentration of reactants are critical parameters.
-
Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of starting materials or the formation of side products. It is recommended to perform small-scale experiments to screen a range of temperatures (e.g., 60-100 °C) to find the optimal balance between reaction rate and product stability.
-
Reaction Time: Incomplete reactions are a common source of low yields. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum product formation before significant decomposition occurs.
-
Concentration: The concentration of reactants can influence the reaction kinetics. In some cases, higher concentrations can favor the desired product formation, while in others, it may lead to increased side reactions.
-
-
Inefficient Base or Catalyst: The choice and amount of base or catalyst are critical for promoting the desired condensation reaction.
-
Base Strength and Stoichiometry: A common method for this synthesis involves the use of a base such as sodium ethoxide or sodium methoxide. The stoichiometry of the base should be carefully controlled. An insufficient amount may result in incomplete reaction, while an excess can lead to undesired side reactions or product degradation.
-
Catalyst Activity: If a catalyst is employed, its activity should be verified. Some catalysts may require activation or may be sensitive to air and moisture.
-
-
Poor Quality of Starting Materials: The purity of the starting materials, particularly diethyl ethoxymethylenemalonate and formamidine, is paramount.
-
Diethyl Ethoxymethylenemalonate: This reagent can hydrolyze over time. It is advisable to use freshly distilled or high-purity material.
-
Formamidine: Formamidine is often used as its acetate or hydrochloride salt, which requires liberation of the free base in situ. The efficiency of this liberation can impact the yield.
-
-
Side Reactions: Several side reactions can compete with the formation of the desired pyrimidine. One common side reaction is the formation of Hantzsch-type 1,4-dihydropyridine byproducts, especially at higher temperatures where urea (if used as a formamidine source) can decompose to ammonia[1].
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low product yield.
Question 2: What are the likely impurities I'm seeing in my NMR spectrum?
Identifying impurities is crucial for optimizing the reaction and ensuring the final product's purity. Below are some common impurities and their characteristic spectral features.
Common Impurities and Their Identification:
| Impurity | Potential Origin | Characteristic ¹H NMR Signals (DMSO-d₆) |
| Unreacted Diethyl Ethoxymethylenemalonate | Incomplete reaction. | Signals corresponding to the ethoxy group (quartet and triplet) and the vinyl proton. |
| Formamidine Salts | Excess starting material or incomplete reaction. | Broad signals in the amine region. |
| Hantzsch-type Dihydropyridine | Side reaction involving two equivalents of the β-dicarbonyl compound and ammonia (from urea decomposition)[1]. | Characteristic signals for the dihydropyridine ring protons. |
| Hydrolyzed Product (Carboxylic Acid) | Hydrolysis of the ester group during workup or purification. | Absence of the ethyl ester signals (quartet and triplet) and the appearance of a broad carboxylic acid proton signal. |
Experimental Protocol for Impurity Identification:
-
Acquire High-Resolution NMR: Obtain ¹H and ¹³C NMR spectra of the crude product.
-
LC-MS Analysis: Perform LC-MS analysis to determine the molecular weights of the components in the crude mixture. This can help in identifying the masses of potential impurities.
-
Spiking Experiment: If a suspected impurity is commercially available or can be synthesized, a spiking experiment (adding a small amount of the suspected impurity to the NMR sample of the crude product) can confirm its presence by observing the increase in the intensity of the corresponding signals.
Question 3: My product seems to be degrading during workup or purification. How can I minimize this?
The 4-hydroxypyrimidine core can be sensitive to harsh acidic or basic conditions, as well as prolonged heating.
Strategies to Minimize Degradation:
-
Mild Workup Conditions:
-
Neutralize the reaction mixture carefully with a mild acid, such as acetic acid or dilute HCl, while monitoring the pH. Avoid strongly acidic or basic conditions.
-
Perform extractions and washes promptly and at reduced temperatures if possible.
-
-
Purification Method:
-
Recrystallization: This is often the preferred method for purification as it can be less harsh than chromatography. A suitable solvent system should be determined through small-scale trials. Ethanol or ethanol/water mixtures are often effective.
-
Column Chromatography: If chromatography is necessary, use a neutral stationary phase like silica gel and a suitable eluent system. Avoid leaving the product on the column for extended periods. The acidity of silica gel can sometimes cause degradation of sensitive compounds[2].
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the most common synthetic route to this compound?
The most prevalent and direct method for the synthesis of this compound is the condensation of diethyl ethoxymethylenemalonate with formamidine . This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.
Caption: Common synthetic route to the target molecule.
What are the critical reaction parameters to control for optimal yield?
Several parameters must be carefully controlled to maximize the yield and purity of the final product.
Table of Critical Reaction Parameters:
| Parameter | Importance | Typical Conditions & Recommendations |
| Temperature | Affects reaction rate and side product formation. | Refluxing ethanol (approx. 78 °C) is a common starting point. Optimization may require screening temperatures from 60-100 °C. |
| Base | Promotes the cyclization reaction. | Sodium ethoxide in ethanol is frequently used. The molar equivalent of the base should be carefully optimized (typically 1.0-1.2 equivalents). |
| Solvent | Solubilizes reactants and influences reaction rate. | Anhydrous ethanol is the most common solvent. Other alcohols like methanol or butanol can also be used[3]. |
| Reaction Time | Ensures the reaction proceeds to completion without significant product degradation. | Typically ranges from a few hours to overnight. Monitor by TLC to determine the optimal time. |
| Purity of Reagents | Impurities in starting materials can lead to side reactions and low yields. | Use high-purity or freshly distilled diethyl ethoxymethylenemalonate. Ensure the formamidine salt is of good quality. |
How can I effectively purify the final product?
The purification of this compound typically involves removing unreacted starting materials, salts, and any side products.
General Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Carefully neutralize the mixture with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of 6-7[4].
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Aqueous Workup: Dissolve the residue in water and extract with an organic solvent such as ethyl acetate. This will remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent. Ethanol, or a mixture of ethanol and water, is often a good choice. Cool the solution slowly to obtain well-formed crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Protocols
General Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions and scales.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Base Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add diethyl ethoxymethylenemalonate. Then, add formamidine acetate (or hydrochloride).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period determined by TLC monitoring (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the ethanol under reduced pressure.
-
Purification: Purify the residue as described in the purification protocol above.
References
"common side reactions in the synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate"
Introduction: Ethyl 4-hydroxypyrimidine-5-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its successful synthesis is crucial for many drug discovery pipelines. This guide provides in-depth technical support for researchers, addressing common side reactions, troubleshooting persistent issues, and offering a validated protocol to ensure high-yield, high-purity outcomes. The primary synthetic route discussed is the established condensation of diethyl ethoxymethylenemalonate (DEEM) with formamidine, a robust and widely used method.
Section 1: The Primary Synthetic Pathway: An Overview
The most reliable and common method for synthesizing this compound is the cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEEM) and formamidine. The reaction is typically carried out in an alcoholic solvent with a strong base, such as sodium ethoxide or sodium methoxide.
The reaction proceeds via a nucleophilic attack of formamidine on one of the electrophilic carbons of DEEM, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the stable aromatic pyrimidine ring.
Caption: Main synthesis pathway for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A: Low yield is the most common complaint and typically points to one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Reagent Integrity (The "Why"):
-
Base Deactivation: Sodium ethoxide and methoxide are extremely hygroscopic. Moisture in your solvent or from the atmosphere will rapidly consume the base, rendering it inactive for the cyclization. This is the most frequent cause of low yields.
-
Formamidine Stability: Formamidine is often used as its hydrochloride or acetate salt. It must be freshly converted to the free base in situ or just before use. If the salt is used directly without sufficient base to neutralize it, the reaction will not proceed efficiently.
-
DEEM Purity: DEEM can degrade over time. Ensure you are using a pure starting material, as impurities can lead to unwanted side reactions.
-
-
Suboptimal Conditions (The "Why"):
-
Insufficient Base: A stoichiometric amount of base relative to the formamidine salt is required for neutralization, and a catalytic or stoichiometric amount is needed for the condensation itself. Using at least two equivalents of base relative to the formamidine salt is a common practice to drive the reaction to completion.
-
Temperature: While the reaction is often run at reflux, excessively high temperatures for prolonged periods can lead to decomposition and the formation of colored byproducts.
-
-
Workup Losses (The "Why"):
-
Premature Precipitation: The product is a sodium salt before neutralization. If you attempt to extract the product before careful acidification, it will remain in the aqueous layer.
-
Incorrect pH: The product has a pKa associated with its hydroxyl group. You must acidify the reaction mixture carefully (typically to a pH of 6-7) to protonate the pyrimidone oxygen, making the molecule neutral and allowing it to precipitate or be extracted.[1] Over-acidification can sometimes lead to hydrolysis of the ester.
-
Q2: My final product is yellow or brown instead of a white or off-white solid. What happened?
A: Product discoloration is almost always due to the formation of polymeric or highly conjugated impurities.
-
Causality: This often results from side reactions involving the formamidine or formamide (if used as a precursor).[2] These small, reactive molecules can polymerize under strongly basic conditions and high temperatures. Air oxidation of certain intermediates can also contribute to color formation.
-
Troubleshooting & Prevention:
-
Strict Anaerobic Conditions: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.
-
Temperature Control: Avoid prolonged heating at excessively high temperatures. Monitor the reaction by TLC and stop heating once the starting materials are consumed.
-
Purification: Discolored products can often be purified by recrystallization from a suitable solvent like ethanol, water, or an ethanol/water mixture. If the color persists, treatment with activated charcoal during recrystallization can be effective. For very impure samples, column chromatography may be necessary.
-
Q3: I see multiple spots on my TLC plate besides the product. What are the most common side products?
A: Understanding the potential side reactions is key to identifying impurities and optimizing the reaction to avoid them.
-
Side Reaction 1: Ester Hydrolysis (Saponification):
-
Mechanism: Under the strong basic conditions of the reaction, particularly during a prolonged or heated aqueous workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Identification: This impurity will be more polar than the desired product on a TLC plate and can be identified by its solubility characteristics (soluble in basic aqueous solutions, precipitates upon acidification).
-
Prevention: Keep the reaction time to a minimum and avoid excessive heat. During workup, perform the acidification step at a low temperature (e.g., in an ice bath) to minimize hydrolysis.
-
-
Side Reaction 2: Incomplete Cyclization:
-
Mechanism: The initial addition of formamidine to DEEM may occur, but the subsequent intramolecular cyclization might stall. This leaves an acyclic intermediate in the reaction mixture.
-
Identification: These intermediates are often unstable and may not be easily isolated, but their presence can contribute to a complex reaction mixture and lower yields.
-
Prevention: Ensure a sufficient amount of active base and adequate reaction time/temperature to drive the cyclization to completion.
-
-
Side Reaction 3: N-Formylation:
-
Mechanism: If formamide is present as an impurity or used as a reagent, it can potentially formylate the nitrogen of the newly formed pyrimidine ring under forcing conditions.
-
Identification: This would result in a product with a higher molecular weight, detectable by LC-MS.
-
Prevention: Use pure formamidine. If using a synthesis route involving formamide, carefully control the stoichiometry and temperature.[2][3]
-
Caption: Divergent pathways leading to desired product and common impurities.
Q4: What is the recommended workup and purification protocol?
A: A carefully executed workup is critical for both yield and purity.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent (ethanol) under reduced pressure.
-
Resuspension: Resuspend the resulting solid residue in water. The product should be dissolved as its sodium salt.
-
Filtration (Optional): If there are insoluble, likely polymeric, impurities, filter the aqueous solution at this stage.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 1M HCl or acetic acid) with vigorous stirring. Monitor the pH closely. A white precipitate of the product should form as the pH approaches 6-7.[1]
-
Isolation: Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum to a constant weight.
-
Recrystallization: For highest purity, recrystallize the crude product from ethanol or an ethanol/water mixture.
Section 3: Validated Experimental Protocol
This protocol is designed to be a self-validating system, providing a reliable method for achieving high yields of the target compound.
Materials:
-
Sodium metal (or commercial Sodium Ethoxide)
-
Anhydrous Ethanol (200 proof)
-
Formamidine acetate
-
Diethyl ethoxymethylenemalonate (DEEM)
-
1M Hydrochloric Acid
Procedure:
-
Preparation of Sodium Ethoxide Solution (Critical Step): Under a dry, inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol at 0-5 °C. Allow all the sodium to react completely before proceeding. Alternative: Use commercial sodium ethoxide (2.1 eq).
-
Addition of Formamidine: To the freshly prepared sodium ethoxide solution, add formamidine acetate (1.0 eq) in portions. Stir the resulting slurry for 30 minutes at room temperature.
-
Addition of DEEM: Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) dropwise to the mixture. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dissolve the residue in water (approx. 10 mL per gram of starting DEEM).
-
Cool the solution in an ice bath and acidify to pH 6-7 by the slow, dropwise addition of 1M HCl.
-
Stir the resulting white slurry at 0-5 °C for 1 hour.
-
-
Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum at 50 °C. The product should be an off-white solid.
-
Recrystallize from ethanol if higher purity is required.
-
Section 4: Data Interpretation
A successful synthesis should yield a product with the following characteristics. Deviations may indicate the presence of impurities discussed in Section 2.
| Parameter | Expected Result | Common Problematic Result | Likely Cause |
| Appearance | White to off-white crystalline solid | Yellow, brown, or oily solid | Polymerization, degradation |
| Yield | 75-90% | < 60% | Inactive base, insufficient heating, workup loss |
| Melting Point | ~210-214 °C | Low or broad melting range | Presence of impurities |
| ¹H NMR (DMSO-d₆) | δ ~8.1 (s, 1H, pyrimidine C2-H), δ ~4.2 (q, 2H, ester CH₂), δ ~1.2 (t, 3H, ester CH₃), broad singlet for OH | Additional peaks, shifted integrations | Side products, starting material |
| Ester Hydrolysis | No peak around 12-13 ppm | Broad singlet at δ ~12-13 ppm | Saponified carboxylic acid impurity |
References
- 1. Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate | 20187-46-6 [chemicalbook.com]
- 2. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]
- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Stability of Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxypyrimidine-5-carboxylate derivatives. This guide is designed to provide expert insights and practical solutions to the stability challenges frequently encountered during the research and development process. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, but their journey from discovery to application is often hampered by physicochemical instability.[1] This document addresses these issues in a direct question-and-answer format, focusing on the causal mechanisms and providing robust, actionable protocols.
Section 1: Foundational Stability Concerns & Degradation Pathways
This section addresses the fundamental stability characteristics of the this compound scaffold. Understanding the inherent vulnerabilities of this molecule is the first step in preventing experimental failure.
Q1: What are the primary chemical liabilities of the this compound structure that lead to instability?
A1: The this compound scaffold contains three primary sites susceptible to degradation under common laboratory and storage conditions:
-
The Ethyl Ester Group (C5-Position): This is the most significant liability. Ester groups are prone to hydrolysis, a chemical breakdown in the presence of water, which can be catalyzed by acidic or basic conditions. This reaction cleaves the ethyl group, yielding the corresponding carboxylic acid derivative.[2][3] This conversion significantly alters the compound's physicochemical properties, including solubility, polarity, and biological activity.
-
The 4-Hydroxy Group and Pyrimidine Ring: The hydroxypyrimidine core is susceptible to oxidation and photodegradation. The electron-rich nature of the ring, combined with the activating hydroxyl group, makes it a target for oxidative processes. Furthermore, like other heterocyclic aromatic systems, the pyrimidine ring can absorb UV radiation, leading to photochemical reactions.[4] These reactions can include ring opening, dimerization, or the formation of various oxidized photoproducts.[5][6]
-
Tautomerism: The 4-hydroxypyrimidine moiety can exist in equilibrium with its keto tautomer, 4(3H)-pyrimidinone. The specific tautomeric form present can be influenced by the solvent, pH, and temperature, which in turn can affect the molecule's reactivity, crystal packing, and interaction with biological targets. While not a degradation pathway itself, shifts in tautomeric equilibrium can lead to unexpected experimental outcomes.
Caption: Primary degradation pathways for the parent compound.
Q2: How does pH impact the stability of my compound in aqueous solutions?
A2: The pH of the solution is a critical factor governing the stability of this compound derivatives, primarily due to its effect on ester hydrolysis.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ethyl ester will occur. The rate of this reaction is typically proportional to the concentration of hydronium ions (H₃O⁺).
-
Neutral Conditions (pH ~7): While the rate of hydrolysis is generally at its minimum near neutral pH, it is rarely zero. Over extended periods, especially at elevated temperatures, significant degradation to the carboxylic acid can still be observed.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically much faster and more aggressive than acid-catalyzed hydrolysis. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.
Therefore, for maximum stability in aqueous media, it is crucial to maintain the pH within a neutral or slightly acidic range (e.g., pH 6.0-7.5) and to use buffered solutions to prevent pH drift.
Section 2: Troubleshooting Common Experimental Issues
Researchers often face unexpected results that can be traced back to compound instability. This section provides a troubleshooting guide for common problems.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Loss of compound potency or inconsistent results in biological assays over time. | Ester Hydrolysis: The active parent ester is degrading to the less active (or inactive) carboxylic acid. | 1. Prepare fresh solutions: Make solutions from solid material immediately before each experiment. 2. Use aprotic solvents: For stock solutions, use anhydrous DMSO or DMF and store at -20°C or -80°C. 3. Control assay buffer pH: Ensure the final assay buffer is between pH 6.0 and 7.5. Avoid highly basic buffers. |
| Appearance of a new, more polar peak in reverse-phase HPLC analysis. | Hydrolysis to Carboxylic Acid: The carboxylic acid derivative is significantly more polar than the parent ester and will thus have a shorter retention time on a C18 column.[7] | 1. Confirm identity via LC-MS: Use mass spectrometry to confirm that the mass of the new peak corresponds to the hydrolyzed product. 2. Perform a forced degradation study: Intentionally hydrolyze a sample with dilute acid or base to confirm the retention time of the degradant. |
| Solution turns yellow/brown upon exposure to ambient light or air. | Oxidative Degradation or Photodegradation: The pyrimidine ring is likely undergoing oxidation or photochemical reactions. | 1. Protect from light: Store solutions in amber vials or wrap vials in aluminum foil.[1] 2. Work in low-light conditions: Minimize exposure to direct laboratory light during experimental setup. 3. Purge with inert gas: For long-term storage of sensitive solutions, sparge with nitrogen or argon to remove oxygen. |
| Low or variable aqueous solubility measurements. | Precipitation due to degradation: The parent ester may be soluble, but the resulting carboxylic acid could be less soluble under the tested pH, causing it to precipitate and giving a false low reading. | 1. Analyze supernatant and precipitate: After solubility equilibration, analyze both the dissolved portion and any solid material by HPLC to check for degradation. 2. Monitor solubility over time: Measure solubility at several time points (e.g., 2, 8, 24 hours) to see if the concentration in solution decreases, indicating instability-driven precipitation.[1] |
Section 3: Methodologies & Standard Protocols
To proactively assess and manage stability, a systematic experimental approach is required. The following protocols are designed to be robust and informative.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify the likely degradation pathways and to develop a stability-indicating analytical method. This involves intentionally exposing the compound to harsh conditions.[8]
Materials:
-
This compound derivative
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.
-
Sample Preparation for Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clean vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Phosphate buffer pH 7.4. Incubate at 60°C for 7 days, protected from light.
-
Photolytic Degradation: Phosphate buffer pH 7.4. Expose to a photostability chamber (ICH Q1B guidelines) for a defined period. As a control, wrap an identical sample in aluminum foil and store it under the same conditions.
-
-
Neutralization & Dilution: After incubation, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration of ~50 µg/mL.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate reverse-phase HPLC method.[7]
-
Data Interpretation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). A robust stability-indicating method is one that can resolve the parent peak from all major degradant peaks.
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the parent compound and separate it from its potential degradants.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: Determined by the UV absorbance maximum (λ_max) of the parent compound, often between 254-320 nm.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Validation: This method should be validated according to ICH guidelines, ensuring specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, and precision.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for solid this compound derivatives?
-
A: Solid compounds are generally more stable than solutions. For long-term storage, keep the solid material in a tightly sealed container at -20°C, protected from light and moisture.
-
-
Q: My compound was synthesized as an HCl salt. Is it more or less stable in solution?
-
A: The HCl salt will create a slightly acidic environment when dissolved in a non-buffered aqueous solution, which can promote slow acid-catalyzed hydrolysis of the ester over time. It is generally more stable than the free base would be in a basic solution but less stable than a solution maintained at a neutral pH with a buffer.
-
-
Q: Can I use antioxidants in my formulation to prevent degradation?
-
A: Yes, for derivatives susceptible to oxidative degradation, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid in formulations can be beneficial. However, compatibility must be thoroughly tested, as the antioxidant could potentially react with your compound or interfere with assays.
-
-
Q: Does the choice of ester (e.g., methyl vs. ethyl vs. tert-butyl) affect stability?
-
A: Absolutely. Steric hindrance can play a major role in the rate of hydrolysis. A more sterically hindered ester, like a tert-butyl ester, will generally be more resistant to hydrolysis than a methyl or ethyl ester due to the difficulty of nucleophilic attack at the carbonyl carbon.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Biginelli Reaction with Ethyl 4-hydroxypyrimidine-5-carboxylate
Welcome to the technical support center for the Biginelli reaction, with a specific focus on the synthesis and work-up of Ethyl 4-hydroxypyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation and purification of your target compound.
Introduction to the Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that provides access to a wide range of dihydropyrimidinones (DHPMs) and their derivatives.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] The synthesis of this compound, a key intermediate, often involves the reaction of an aldehyde, a β-ketoester (ethyl acetoacetate), and urea under acidic conditions.[1][6] While the reaction itself is robust, the work-up and purification stages are critical for obtaining a high-purity product and can present several challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
Low or No Product Formation
Q1: My reaction did not yield any precipitate upon cooling. What are the potential causes and how can I proceed with the work-up?
A1: The absence of a precipitate does not necessarily mean the reaction has failed. Several factors could be at play:
-
Suboptimal Reaction Conditions: The Biginelli reaction is sensitive to catalyst choice, temperature, and reaction time.[7] While classical methods often use strong Brønsted acids like HCl, Lewis acids such as FeCl₃ or ZnCl₂ can be more effective in some cases.[7] Ensure your catalyst is active and used in the appropriate concentration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent potential product degradation.[8]
-
Solvent Effects: The polarity of the solvent significantly influences the reaction rate and the solubility of the product.[7] While ethanol is commonly used, exploring other polar solvents like acetonitrile or even solvent-free conditions may improve your yield.[7]
-
Work-up Strategy for Soluble Products: If the product is soluble in the reaction solvent, you will need to concentrate the reaction mixture under reduced pressure.[7] The resulting crude oil or solid can then be subjected to purification by recrystallization or column chromatography.
Q2: My TLC analysis shows a significant amount of unreacted starting materials. How can I improve the conversion rate?
A2: Low conversion can be frustrating. Here are some troubleshooting steps:
-
Catalyst Inefficiency: The catalyst may be inactive or used in an insufficient amount. Consider increasing the catalyst loading or switching to a more potent catalyst.[7] For instance, if a mild Lewis acid is not effective, a stronger one might be necessary.
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature while continuing to monitor for product formation and any signs of degradation by TLC.[8]
-
Steric Hindrance: If your aldehyde or β-ketoester has bulky substituents, this can slow down the reaction rate.[7] In such cases, longer reaction times may be required.
Product Isolation and Purification Issues
Q3: I obtained a solid product, but it is discolored and appears impure. What is the best way to purify this compound?
A3: Recrystallization is the most common and effective method for purifying solid products from a Biginelli reaction.[3][9][10]
-
Solvent Selection: Ethanol is a frequently used solvent for the recrystallization of dihydropyrimidinones.[3][9][10] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water) to find the optimal conditions for your specific product.
-
Hot Filtration: If insoluble impurities are present, a hot filtration step is recommended. Dissolve the crude product in a minimum amount of hot solvent and quickly filter it to remove the impurities. The pure product should then crystallize upon cooling.
Q4: After quenching the reaction with water, I observe an oily substance instead of a solid precipitate. How should I handle this?
A4: The formation of an oil suggests that the product has a low melting point or is not readily crystallizing under the current conditions.
-
Extraction: Perform a liquid-liquid extraction. Use a suitable organic solvent, such as ethyl acetate, to extract the product from the aqueous mixture. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and then remove the solvent under reduced pressure.[11]
-
Inducing Crystallization: The resulting crude oil can be induced to crystallize by scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure product (if available), or by trituration with a non-polar solvent like hexane.
Byproduct Formation
Q5: My NMR spectrum shows a significant byproduct. What are the common side reactions in a Biginelli synthesis?
A5: The most frequently encountered byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[8]
-
Cause of Hantzsch DHP Formation: This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be formed from the decomposition of urea, especially at higher reaction temperatures.[8]
-
Minimizing Hantzsch Byproduct:
-
Temperature Control: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[8]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[8]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a Biginelli reaction that yields a solid product?
A1: A typical work-up procedure is as follows:
-
Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation.[12]
-
Collect the solid product by vacuum filtration.[12]
-
Wash the filter cake with a small amount of cold solvent (the same as the reaction solvent, e.g., cold ethanol) to remove soluble impurities.[8][12]
-
If necessary, wash with water to remove any remaining acid catalyst or salts.[10]
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3][9][10]
Q2: How can I effectively remove the acid catalyst during the work-up?
A2: There are a few methods to remove the acid catalyst:
-
Washing with Water: If the product precipitates from the reaction mixture, washing the solid with cold water is often sufficient to remove residual acid.[10]
-
Neutralization: If the product is isolated by extraction, the organic layer can be washed with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃), to neutralize the acid. Be cautious as this can cause gas evolution (CO₂).
-
Acid-Base Extraction: For more complex mixtures, an acid-base extraction can be employed to separate acidic, basic, and neutral components.[13]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the progress of the reaction.[8][9]
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess the purity of the final product.
-
Experimental Protocols
General Biginelli Reaction Protocol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.2-1.5 equivalents).[9][10]
-
Add the appropriate solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable acid (e.g., HCl, FeCl₃).[7]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[7][8]
-
Upon completion, proceed with the appropriate work-up procedure as described in the troubleshooting guide.
Work-up and Purification Workflow
Caption: General workflow for the work-up and purification of this compound.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Urea Stoichiometry | 1.2 - 1.5 equivalents | A slight excess of urea is often used to drive the reaction to completion.[9][10] |
| Catalyst Loading | 1-20 mol% | The optimal amount depends on the specific catalyst and substrates used.[6][7] |
| Reaction Temperature | 60°C - Reflux | Temperature is a critical parameter that can influence both reaction rate and byproduct formation.[8][10] |
| Reaction Time | 1 - 12 hours | Monitor by TLC to determine the point of maximum product formation.[3][8] |
| Typical Yields | 60 - 95% | Yields are highly dependent on the specific substrates and reaction conditions. |
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. theochem.mercer.edu [theochem.mercer.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Solvent Effects on the Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working on the synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate. We will move beyond simple procedural steps to explore the critical role of solvent selection in influencing reaction yield, purity, and overall success. The insights provided here are based on established chemical principles and practical laboratory experience.
The synthesis of this compound is a cornerstone reaction, typically proceeding via the Gould-Jacobs pathway. This involves the cyclocondensation of diethyl ethoxymethylenemalonate (DEEMM) with formamidine. While the reactants are well-defined, the reaction environment—specifically the solvent—is a crucial parameter that dictates the outcome. This guide is structured in a question-and-answer format to directly address common challenges and strategic decisions you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and well-established method is the reaction between diethyl ethoxymethylenemalonate (DEEMM) and formamidine, typically generated in situ from its acetate or hydrochloride salt, in the presence of a base.[1] The reaction is a base-catalyzed cyclocondensation. Sodium ethoxide (NaOEt) in ethanol is the most frequently employed base/solvent system, as the solvent serves as the medium and a precursor to the required alkoxide base.
Q2: Why is solvent selection so critical for this specific reaction?
Solvent choice is paramount because it directly influences several key reaction parameters:
-
Reactant and Intermediate Solubility: The formamidine salt and the sodium salt of the pyrimidine product have limited solubility in some organic solvents. The solvent must adequately dissolve the reactants to ensure a homogenous reaction mixture and facilitate molecular collisions.
-
Base Strength and Activity: When using a base like sodium ethoxide, the corresponding alcohol (ethanol) is the natural solvent choice. Using a different solvent would require adding a pre-formed base, and the solvent's properties (e.g., polarity, proticity) can modulate the effective basicity of the catalyst.
-
Reaction Temperature and Kinetics: The solvent's boiling point sets the maximum temperature for the reaction at atmospheric pressure. Many condensation reactions, including this one, require heating to overcome the activation energy barrier, and higher temperatures can significantly increase the reaction rate.[1]
-
Product Isolation: The solubility of the final product in the chosen solvent is a critical factor for purification. Ideally, the product should be sparingly soluble in the cold reaction solvent, allowing for easy isolation via precipitation and filtration after the reaction is complete and neutralized.
Q3: Which solvents are generally recommended, and what are the primary trade-offs?
Protic solvents, specifically anhydrous alcohols, are the standard for this synthesis. The choice among them involves a trade-off between reaction temperature and ease of handling. Aprotic solvents are used less commonly but can be considered for specific troubleshooting scenarios.
| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages & Considerations |
| Ethanol | Protic | 78 | Standard industry choice; readily available; allows for easy in-situ formation of sodium ethoxide; product has moderate solubility, aiding crystallization. | Relatively low boiling point may lead to slow reaction rates compared to higher-boiling solvents. Requires strictly anhydrous conditions. |
| Methanol | Protic | 65 | Can be used to form sodium methoxide, which is also an effective base.[2] | Lower boiling point than ethanol, potentially requiring longer reaction times. Sodium methoxide is sometimes more aggressive and can lead to side reactions like transesterification if not carefully controlled. |
| n-Butanol | Protic | 118 | Higher boiling point allows for significantly faster reaction rates and can drive the reaction to completion.[1] | Higher temperature can sometimes promote side product formation. More difficult to remove under vacuum compared to ethanol. |
| DMF / DMSO | Aprotic, Polar | 153 / 189 | Excellent solvating power for polar reactants and salts. | Can make product isolation difficult due to high product solubility. Requires use of a non-alkoxide base (e.g., NaH). May require aqueous workup and extraction, complicating the process. |
Troubleshooting Guide: Common Experimental Issues
Problem Area: Low Reaction Yield or Stalled Conversion
Q: My reaction yield is consistently low (<50%) when using sodium ethoxide in absolute ethanol, and TLC shows unreacted DEEMM. What solvent-related factors should I investigate?
This is a classic issue that often points to suboptimal reaction conditions. Before altering your core reactants, consider the following solvent-centric troubleshooting steps.
Causality Analysis: Low conversion in ethanol is typically due to either insufficient thermal energy to drive the reaction forward efficiently or issues with the base. The equilibrium of the condensation reaction involves the elimination of ethanol; a higher temperature can help shift this equilibrium to the product side.
Recommended Solutions:
-
Verify Anhydrous Conditions: The primary culprit is often moisture. Sodium ethoxide is extremely hygroscopic and will be quenched by any water in the ethanol or on the glassware, reducing the amount of active base available for the reaction. Ensure you are using freshly opened or properly stored absolute ethanol (<0.05% water).
-
Increase Reaction Temperature by Switching Solvents: The most effective solution for slow kinetics is to increase the reaction temperature.
-
Action: Substitute absolute ethanol with a higher-boiling alcohol like n-butanol .[1] This allows the reaction to be refluxed at a temperature of ~110-120 °C, which can dramatically accelerate the rate of cyclization.
-
Protocol Adjustment: When preparing the base, sodium metal is added to n-butanol and heated to form sodium butoxide. The rest of the procedure remains similar. Be aware that removing n-butanol post-reaction will require a good vacuum system.
-
Q: I'm considering using an aprotic polar solvent like DMF to improve the solubility of my formamidine salt. Is this a viable strategy?
While plausible, switching to an aprotic solvent is a more significant deviation and should be considered only after optimizing conditions in protic solvents.
Causality Analysis: DMF will certainly dissolve the reactants well. However, you can no longer form the base in situ from sodium and the solvent. You would need to use a base like sodium hydride (NaH) or potassium tert-butoxide. This changes the reaction environment significantly. The mechanism relies on proton transfers that are readily mediated by protic alcohol solvents; this is less efficient in an aprotic medium.
Recommended Solutions:
-
If you proceed with DMF: Use NaH as the base. NaH will deprotonate the intermediate, but you lose the proton-shuttling capability of the alcohol solvent. This approach is generally not recommended unless you are facing extreme solubility challenges that cannot be overcome in hot alcohol. Product isolation will also likely require quenching the reaction with water and performing an extraction, which is less straightforward than direct crystallization.
Problem Area: Product Purification and Isolation
Q: After neutralizing my reaction mixture, I get an oil instead of a crystalline solid. How is my choice of solvent influencing this?
This issue is directly tied to the solubility of your product and any impurities in the solvent system at the point of isolation.
Causality Analysis: If the product remains fully dissolved after neutralization and cooling, the solvent is too effective at solvating it. Conversely, if impurities are co-precipitating with the product, the solvent may not be effectively retaining them in the solution phase.
Recommended Solutions:
-
Optimize the Crystallization Solvent System:
-
In Ethanol: If the product is too soluble in pure ethanol, try adding a co-solvent in which the product is insoluble (an "anti-solvent") after neutralization, such as diethyl ether or hexanes, until turbidity is observed. Then, cool the mixture slowly to promote crystallization.
-
In n-Butanol: Due to its greasier nature, n-butanol can sometimes make crystallization more challenging. After removing the bulk of the butanol under high vacuum, you might be left with a crude solid or oil. At this point, perform a recrystallization from a more suitable solvent, such as ethanol, isopropanol, or an ethyl acetate/hexane mixture.
-
-
Control the Neutralization and Cooling Rate: Rapidly neutralizing and cooling the reaction can cause the product to "crash out" as an amorphous solid or oil. Aim for a slow, controlled process. Add the acid (e.g., acetic acid) dropwise at room temperature or below, and then allow the mixture to cool slowly, perhaps seeding with a previously obtained crystal.
Visualized Workflow and Mechanism
To aid in your experimental design and troubleshooting, the following diagrams illustrate the core reaction pathway and a decision-making workflow for addressing low-yield issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl vs. Methyl 4-Hydroxypyrimidine-5-carboxylate
Introduction: The Significance of the Pyrimidine Scaffold and Ester Substitution
For researchers and professionals in drug development, the pyrimidine nucleus is a cornerstone of medicinal chemistry. As a privileged scaffold, it is integral to the structure of nucleic acids and numerous therapeutic agents, exhibiting a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological function of pyrimidine derivatives is profoundly influenced by the nature and placement of substituents on the core ring structure.[4]
This guide focuses on two closely related analogs: Ethyl 4-hydroxypyrimidine-5-carboxylate and Mthis compound . While direct, side-by-side comparisons of these specific molecules are not extensively documented in current literature, this guide provides a robust framework for their evaluation. We will delve into the fundamental medicinal chemistry principles that govern the differences between ethyl and methyl esters and present a comprehensive, protocol-driven approach for researchers to conduct their own comparative analyses. Our focus is on explaining the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for generating reliable and reproducible data.
Part 1: Physicochemical Properties and Synthesis
The initial step in comparing these two molecules is to understand their fundamental chemical characteristics and synthesis. The choice of the ester group—methyl versus ethyl—subtly alters the molecule's physicochemical profile, which can have significant downstream effects on its biological behavior.
Predicted Physicochemical Properties
A molecule's lipophilicity (LogP), size, and polarity are critical determinants of its pharmacokinetic and pharmacodynamic properties. The addition of a single methylene group in the ethyl ester compared to the methyl ester increases its molecular weight and lipophilicity.
| Property | Mthis compound | This compound | Implication of the Difference |
| Molecular Formula | C₆H₆N₂O₃ | C₇H₈N₂O₃ | Increased molecular weight for the ethyl ester. |
| Molecular Weight | 154.13 g/mol | 168.15 g/mol | May slightly alter binding kinetics and diffusion rates. |
| Predicted LogP | ~0.3 | ~0.7 | The ethyl ester is more lipophilic, which can enhance cell membrane permeability but may also increase non-specific binding. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | 1 (hydroxyl group) | Identical, suggesting similar interactions with polar residues in a binding pocket. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | 4 (2x N, 2x O) | Identical, indicating similar potential for hydrogen bonding. |
General Synthesis Route
The synthesis of these compounds can typically be achieved via a condensation reaction, such as the Biginelli reaction or similar cyclocondensation methods.[5][6] A common approach involves the reaction of an appropriate β-ketoester with a source of formamide or formamidine in the presence of a base.[7]
Part 2: The Ester Moiety as a Determinant of Biological Activity
The seemingly minor structural change from a methyl to an ethyl ester can profoundly impact a compound's interaction with biological systems. This is primarily due to differences in metabolic stability, cell permeability, and steric interactions with the target protein.
Metabolic Stability and Prodrug Potential
Esters are susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[8] This enzymatic cleavage converts the ester into its corresponding carboxylic acid.
-
Rate of Hydrolysis : The rate of hydrolysis can differ between methyl and ethyl esters. Often, methyl esters are more rapidly hydrolyzed than their ethyl counterparts due to reduced steric hindrance around the carbonyl group.[8] However, this is not a universal rule and is highly dependent on the overall molecular structure and the specific carboxylesterase isozyme involved.[9][10]
-
Prodrug Strategy : If the parent ester is inactive but the resulting carboxylic acid is the active species, the ester serves as a prodrug. In this scenario, the ethyl ester might provide a slower, more sustained release of the active acid compared to the methyl ester, potentially leading to an improved pharmacokinetic profile.[11] Conversely, if the ester form itself is active, rapid hydrolysis is undesirable.
Cell Permeability
Passive diffusion across the lipid bilayer of cell membranes is a key factor for the bioavailability of orally administered drugs and for reaching intracellular targets.[12]
-
Lipophilicity : As indicated by the higher predicted LogP, this compound is more lipophilic than the methyl version. This increased lipophilicity can enhance its ability to permeate cell membranes.[11]
-
The "Sweet Spot" : While higher lipophilicity often correlates with better permeability, excessive lipophilicity can lead to poor aqueous solubility and increased sequestration in lipid-rich environments, reducing bioavailability. The methyl-to-ethyl switch represents a fine-tuning of this property.
Target Binding Affinity
If the ester moiety is involved in binding to a biological target (e.g., an enzyme or receptor), the size difference between the methyl and ethyl group can be critical.
-
Steric Hindrance : The bulkier ethyl group may create steric clashes within a tight binding pocket, reducing the compound's affinity for its target.
-
Hydrophobic Interactions : Conversely, if the binding pocket has an available hydrophobic region, the additional methylene group of the ethyl ester could form favorable van der Waals interactions, thereby increasing binding affinity.
Part 3: An Experimental Framework for Comparative Analysis
To empirically determine the differences in activity, a systematic, multi-assay approach is required. The following protocols are designed to dissect the potential contributions of target inhibition, cell permeability, and metabolic stability.
Experiment 1: In Vitro Enzyme Inhibition Assay
Causality : This assay directly measures the potency of each compound against its purified biological target, independent of cellular factors. It establishes whether a difference in overall biological effect is due to a difference in target affinity.
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation :
-
Prepare a concentrated stock solution (e.g., 10 mM) of both the ethyl and methyl esters in 100% DMSO.
-
Prepare a reaction buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5).[13]
-
Prepare the enzyme solution at a concentration that yields a linear reaction rate over the desired time course.
-
Prepare the substrate solution. The concentration should ideally be at or near the Michaelis-Menten constant (Km) for initial screening.[14]
-
-
Assay Procedure (96-well plate format) :
-
Create a serial dilution of each test compound in the reaction buffer. Typical final concentrations might range from 100 µM to 1 nM. Include a DMSO-only control (vehicle control).
-
To each well, add 50 µL of the appropriate compound dilution (or vehicle control).
-
Add 25 µL of the enzyme solution to each well and pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[13]
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time (kinetic read).
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Data Output
| Compound | Target Enzyme IC₅₀ (µM) |
| Mthis compound | [Experimental Value] |
| This compound | [Experimental Value] |
Experiment 2: Cell Permeability Assay
Causality : This assay determines how efficiently each compound crosses a cell monolayer, which serves as a model for intestinal absorption or penetration to a target tissue.[15] It helps differentiate between poor cellular activity due to low potency versus poor cell entry.
Protocol: Caco-2 Transwell Permeability Assay
-
Cell Culture :
-
Culture Caco-2 cells on permeable Transwell inserts until they form a confluent, differentiated monolayer (typically 21 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[16]
-
-
Assay Procedure :
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., at 10 µM) to the apical (A) chamber (to measure A-to-B transport) or the basolateral (B) chamber (to measure B-to-A transport).[15]
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
At the end of the experiment, take samples from the donor chamber.
-
-
Quantification and Data Analysis :
-
Quantify the concentration of the compound in all samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Expected Data Output
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Mthis compound | [Experimental Value] | [Experimental Value] |
| This compound | [Experimental Value] | [Experimental Value] |
Experiment 3: Metabolic Stability Assay
Causality : This assay measures the rate at which the compounds are metabolized by liver enzymes, providing an estimate of their intrinsic clearance.[17] This is crucial for predicting in vivo half-life and understanding if the compound will be cleared too rapidly to be effective.
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation :
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare the test compounds in buffer at the desired starting concentration (e.g., 1 µM).
-
-
Incubation Procedure :
-
Pre-warm the HLM, buffer, and test compounds to 37°C.
-
In a 96-well plate, combine the HLM and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[18]
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., cold acetonitrile containing an internal standard).
-
Include a negative control without the NADPH system to account for non-enzymatic degradation.
-
-
Quantification and Data Analysis :
-
Centrifuge the plates to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Expected Data Output
| Compound | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (µL/min/mg) |
| Mthis compound | [Experimental Value] | [Experimental Value] |
| This compound | [Experimental Value] | [Experimental Value] |
Part 4: Data Synthesis and Conclusion
By integrating the data from these three core experiments, a comprehensive picture of the structure-activity relationship emerges.
-
Scenario 1: Similar IC₅₀, but Ethyl Ester has Higher Cellular Activity. This would suggest that the increased lipophilicity and superior cell permeability of the ethyl ester are the primary drivers of its improved performance in cell-based assays.
-
Scenario 2: Methyl Ester has a Lower IC₅₀, but Similar Cellular Activity. This could indicate that while the methyl ester is more potent at the target level, its lower cell permeability is a limiting factor, allowing the less potent but more permeable ethyl ester to achieve a similar intracellular concentration and effect.
-
Scenario 3: Both Esters are Active, but the Methyl Ester has a Much Shorter Metabolic Half-life. This would imply that while both may be effective, the ethyl ester is likely to have a better in vivo pharmacokinetic profile, requiring less frequent dosing. A study on homologous esters found that methyl benzoate had a higher plasma metabolic stability than ethyl benzoate, though this trend is not universal.[8]
-
Scenario 4: A Dihydroxypyrimidine Study Precedent. In a study on dihydroxypyrimidine inhibitors of HCMV, it was found that the carboxylic acid forms showed better overall potency and target binding than the corresponding methyl esters.[19][20] If a similar trend holds for the 4-hydroxy-5-carboxylate series, the rate of hydrolysis of the methyl and ethyl esters to the active acid would be the critical determinant of activity.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 12. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives: A Comparative Guide
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds in Oncology
The pyrimidine ring is a foundational scaffold in medicinal chemistry, famously forming the building blocks of DNA and RNA.[1][2][3] This inherent biological relevance has made pyrimidine analogues a focal point in the development of novel anticancer therapeutics.[1][2] By mimicking endogenous nucleobases, these derivatives can interfere with nucleic acid synthesis and other critical cellular processes, leading to cell division arrest and apoptosis.[1][2] The versatility of the pyrimidine core allows for extensive chemical modifications, yielding derivatives that can target a wide array of cancer-specific pathways with high potency and selectivity.[1][3]
Among these, Ethyl 4-hydroxypyrimidine-5-carboxylate derivatives have emerged as a promising class of compounds. Preliminary studies and structural analyses suggest their potential to act via several mechanisms, most notably through the inhibition of key oncogenic kinases. However, a robust and multi-faceted validation strategy is paramount to unequivocally elucidate the precise mechanism of action—a critical step in the drug development pipeline.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the anticancer mechanism of this compound derivatives. We will compare three plausible mechanisms—Kinase Inhibition , Induction of Apoptosis , and Cell Cycle Arrest —providing detailed experimental protocols, explaining the causality behind methodological choices, and offering a logical framework for data interpretation.
Part 1: The Primary Hypothesis - Inhibition of a Key Oncogenic Serine/Threonine Kinase (e.g., CDK2)
Scientific Rationale: Many pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression and are frequently dysregulated in cancer.[4] Computational docking studies often predict that the pyrimidine scaffold can fit snugly into the ATP-binding pocket of kinases like CDK2.[5][6] Therefore, a primary and highly plausible mechanism for this compound derivatives is the direct inhibition of a kinase crucial for cancer cell proliferation, such as CDK2.
Experimental Workflow for Validating Kinase Inhibition
This workflow is designed to provide a multi-layered validation, moving from direct, acellular confirmation to target engagement within a complex cellular environment.
Protocol 1.1: In Vitro Kinase Assay (ADP-Glo™ Assay)
-
Objective: To directly measure the inhibitory effect of the derivative on the enzymatic activity of purified CDK2/Cyclin E1 kinase.
-
Expertise & Causality: This is the most direct test of the hypothesis. By using a purified, recombinant enzyme in an acellular system, we eliminate confounding variables from other cellular pathways. The ADP-Glo™ system is chosen for its high sensitivity in quantifying kinase activity by measuring ADP production, a direct product of the kinase's ATP hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the this compound derivative (e.g., from 100 µM to 1 nM) in DMSO, then dilute into the reaction buffer. A known CDK2 inhibitor (e.g., Palbociclib) serves as a positive control.[4]
-
Kinase Reaction: In a 384-well plate, add 2 µL of the compound dilution, 2 µL of CDK2/Cyclin E1 enzyme complex mixed with a suitable substrate (e.g., Histone H1), and initiate the reaction by adding 2 µL of ATP solution. Incubate for 1 hour at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader. Calculate the percentage of inhibition relative to the DMSO vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 1.2: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm that the derivative directly binds to and stabilizes CDK2 inside intact cancer cells.[7][8][9]
-
Trustworthiness: CETSA is a powerful biophysical method that validates target engagement in a physiological context.[7][10] The core principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9][10] This provides strong, direct evidence of a physical interaction within the cell.
Step-by-Step Methodology:
-
Cell Treatment: Culture a relevant cancer cell line (e.g., MCF-7) to ~80% confluency. Treat the cells with the derivative at a concentration of 10x its cell-based IC₅₀ (determined from a proliferation assay) or a vehicle control (DMSO) for 2 hours.
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[11]
-
Protein Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble CDK2 at each temperature point using Western Blotting. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.[10]
Part 2: Alternative Hypothesis 1 - Direct Induction of Apoptosis
Scientific Rationale: Regardless of the upstream trigger, the ultimate goal of many anticancer drugs is to induce programmed cell death, or apoptosis.[12][13] Pyrimidine derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspase cascades and modulation of the Bcl-2 protein family.[4][14] It is crucial to determine if the observed cytotoxicity is due to a direct activation of the apoptotic machinery, independent of a specific upstream kinase target.
Experimental Workflow for Validating Apoptosis Induction
Protocol 2.1: Annexin V & Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Expertise & Causality: This is the gold-standard assay for detecting apoptosis.[15] During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V has a high affinity for PS and, when conjugated to a fluorophore, can identify these cells.[16] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16] This dual staining allows for precise differentiation of cell populations.
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells in 6-well plates and treat with the derivative (at its IC₅₀ and 5x IC₅₀), a vehicle control (DMSO), and a positive control (e.g., Staurosporine) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The four populations to quantify are: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[16]
Protocol 2.2: Caspase-3/7 Activity Assay
-
Objective: To measure the activity of the key executioner caspases, Caspase-3 and Caspase-7.
-
Trustworthiness: Caspase activation is a hallmark of apoptosis.[15] Measuring the enzymatic activity of these specific proteases provides functional evidence that the apoptotic cascade has been initiated and is a more direct measure than simply looking at protein levels. A luminescent assay using a proluminescent caspase-3/7 substrate provides high sensitivity and a broad dynamic range.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the derivative, vehicle, and positive controls as described in Protocol 2.1.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by orbital shaking for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence is directly proportional to the amount of caspase activity.
Part 3: Alternative Hypothesis 2 - Induction of Cell Cycle Arrest
Scientific Rationale: Anticancer agents can exert their effects by halting the cell cycle, preventing cancer cells from progressing through the division process.[4] This cytostatic effect can be a primary mechanism or a precursor to apoptosis. The pyrimidine structure is central to many known cell cycle inhibitors.[4] It is therefore essential to investigate whether the derivative causes an accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M).
Experimental Workflow for Validating Cell Cycle Arrest
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Objective: To determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment.
-
Expertise & Causality: This technique leverages the fact that the amount of DNA in a cell doubles as it progresses from G1 to G2/M.[17] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. By analyzing a population of cells with flow cytometry, we can generate a histogram that clearly resolves these phases.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells as described in Protocol 2.1 for a duration of 24 hours.
-
Cell Harvesting & Fixation: Harvest all cells and wash with PBS. Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells and permeabilize their membranes.[17][18] Incubate at -20°C for at least 2 hours.[19]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase is critical to remove any double-stranded RNA that could otherwise be stained by PI.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M.[17]
Part 4: Comparative Analysis and Data Interpretation
The power of this validation approach lies in comparing the results from all three experimental arms. No single experiment is definitive, but together they build a compelling, self-validating narrative. The table below outlines potential outcomes and their mechanistic implications.
| Experiment | Hypothesis: Kinase (CDK2) Inhibition | Hypothesis: Direct Apoptosis Induction | Hypothesis: Cell Cycle Arrest |
| In Vitro Kinase Assay | Low nanomolar IC₅₀ against CDK2. | No significant activity (High IC₅₀). | No significant activity (High IC₅₀). |
| CETSA | Significant thermal shift of CDK2 protein. | No thermal shift of CDK2. | No thermal shift of CDK2. |
| Annexin V / PI Staining | Moderate increase in apoptosis, likely at later time points (>24h). | Rapid and strong increase in apoptosis at early time points (<24h). | Minimal increase in apoptosis, especially at early time points. |
| Caspase-3/7 Activity | Moderate increase in activity, follows cell cycle arrest. | Strong and rapid increase in activity. | Minimal increase in activity. |
| PI Cell Cycle Analysis | Strong accumulation of cells in G1 or G2/M phase. | Sub-G1 peak appears, but no specific phase arrest. | Strong accumulation of cells in a specific phase (e.g., G2/M). |
| Western Blotting | Decreased phospho-Rb (CDK2 substrate). | Increased Cleaved PARP. | Altered levels of phase-specific cyclins (e.g., increased Cyclin B1 for G2/M arrest). |
Logical Interpretation:
-
Strong Evidence for Kinase Inhibition: If you observe a potent in vitro kinase IC₅₀, a clear CETSA shift, and a subsequent cell cycle arrest at the phase regulated by that kinase (e.g., G1 arrest for CDK2), this strongly supports kinase inhibition as the primary mechanism. Apoptosis would be a secondary, downstream consequence.
-
Strong Evidence for Direct Apoptosis: If the compound shows little to no activity in the kinase or cell cycle assays but rapidly induces a high percentage of Annexin V positive cells and strong caspase activation, the mechanism is likely direct apoptosis induction.
-
Strong Evidence for Cell Cycle Arrest: If a profound cell cycle arrest is observed with corresponding changes in cyclin levels, but the compound is not a direct kinase inhibitor and does not immediately induce apoptosis, its primary mechanism is cytostatic cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Ethyl 4-hydroxypyrimidine-5-carboxylate Analogs for Kinase Inhibition
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding capabilities.[1][2] Ethyl 4-hydroxypyrimidine-5-carboxylate, in particular, represents a valuable starting point for the design of novel enzyme inhibitors. This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies on its analogs, using Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase as a representative biological target. As a key player in cell proliferation and signaling, EGFR is a well-validated target in oncology.[3] We will explore the causality behind experimental choices, from ligand and protein preparation to the interpretation of docking results, thereby establishing a self-validating workflow for identifying promising lead candidates. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their discovery pipelines.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidine and its fused heterocyclic systems are cornerstones in the development of kinase inhibitors.[3] Their nitrogen-containing ring system is adept at forming critical hydrogen bonds within the ATP-binding pockets of various kinases, making them ideal scaffolds for inhibitor design.[1] Specifically, substitutions at the C4 and C5 positions of the pyrimidine ring have been shown to significantly enhance inhibitory activity against targets like EGFR and ErbB2.[3]
Molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] By comparing the docking scores and binding modes of a series of analogs, we can elucidate Structure-Activity Relationships (SAR) that guide the rational design of more potent and selective inhibitors.[6][7] This guide will walk through a complete in silico workflow, providing both the "how" and the "why" for each step.
Experimental Design & Rationale
Selection of Biological Target: EGFR Kinase
The Epidermal Growth factor Receptor (EGFR) is a member of the receptor tyrosine kinase family and plays a crucial role in cellular processes like proliferation and apoptosis.[3] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. For this study, we will use the crystal structure of EGFR kinase domain in complex with a known inhibitor.
-
Rationale: Choosing a well-characterized protein with a high-resolution crystal structure is paramount for docking accuracy. The presence of a co-crystallized ligand provides a crucial reference point for validating the docking protocol by ensuring the software can reproduce the experimentally observed binding pose (a process known as redocking).
Design of this compound Analogs
For this comparative study, we will start with the core scaffold of this compound and introduce systematic modifications at key positions. These hypothetical analogs are designed to probe the steric and electronic requirements of the EGFR binding pocket.
-
Analog 1 (Parent Scaffold): this compound
-
Analog 2 (R1 Modification): Introduction of a small, polar group (e.g., an amino group at C2) to probe for potential hydrogen bond donors/acceptors.
-
Analog 3 (R2 Modification): Addition of a phenyl ring at C4 to explore hydrophobic interactions.
-
Analog 4 (Combined Modification): Incorporating both the C2-amino and C4-phenyl substitutions to assess synergistic effects.
Detailed Experimental Protocols
This section outlines the step-by-step methodology for a robust comparative docking workflow. The protocols are described in a software-agnostic manner where possible, with specific examples referencing commonly used tools.
Protocol 1: Target Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this guide, we will hypothetically use PDB ID: 1M17.
-
Initial Protein Cleanup: Load the PDB file into a molecular visualization tool (e.g., Schrödinger Maestro, PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This step is crucial to create a clean binding site for docking.
-
Add Hydrogens & Assign Charges: Add hydrogen atoms to the protein, as they are typically absent in PDB files. Assign partial charges using a standard force field (e.g., OPLS, AMBER). This ensures that electrostatic interactions are accurately calculated during docking.
-
Protonation and Tautomeric States: Assign appropriate protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a critical step, as the protonation state dictates the hydrogen bonding capacity of these residues.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preceding steps, resulting in a more energetically favorable and realistic protein conformation.
Protocol 2: Ligand Preparation
-
2D Sketching and 3D Conversion: Sketch the 2D structures of the parent scaffold and all analogs using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert these 2D structures into 3D conformations.
-
Ionization States: Generate possible ionization states for each ligand at the target physiological pH (7.4). The charge of a ligand dramatically affects its ability to form electrostatic interactions with the target protein.
-
Tautomer and Stereoisomer Generation: Generate all relevant tautomers and stereoisomers for each ligand. Failing to consider the correct tautomer or stereoisomer can lead to inaccurate docking predictions.
-
Energy Minimization: Minimize the energy of each generated ligand conformation using a suitable force field (e.g., MMFF94). This ensures that the starting ligand structures are in a low-energy, stable state.
Protocol 3: Molecular Docking & Scoring
-
Grid Generation: Define the active site for docking by creating a grid box. This box should be centered on the binding site of the co-crystallized ligand (if available) or a predicted binding pocket. The size of the grid must be sufficient to allow the ligand to rotate and translate freely within the active site.
-
Docking Execution: Perform the molecular docking using a validated algorithm like AutoDock Vina or Glide.[8][9] It is advisable to use a high-precision scoring function (e.g., Glide XP) for final comparisons.[10] The software will systematically sample different conformations and orientations of each ligand within the defined grid, calculating a "docking score" for each pose.
-
Pose Selection & Analysis: For each ligand, analyze the top-scoring poses. The docking score, typically expressed in kcal/mol, is an estimate of the binding affinity. A more negative score indicates a more favorable predicted binding. Examine the predicted binding mode to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.
Visualization of the Docking Workflow
The entire process can be visualized as a logical workflow, ensuring reproducibility and clarity in the experimental design.
Caption: A flowchart of the comparative molecular docking workflow.
Comparative Analysis of Docking Results
The output of the docking simulations provides quantitative data that allows for direct comparison of the designed analogs. The results are summarized below.
| Analog ID | Modification Description | Docking Score (kcal/mol) | Key Predicted Interactions with EGFR Residues |
| Analog 1 | Parent Scaffold (this compound) | -6.8 | H-bond with Met793 (backbone) |
| Analog 2 | C2-Amino substitution | -7.5 | H-bonds with Met793 (backbone) and Thr790 |
| Analog 3 | C4-Phenyl substitution | -8.2 | H-bond with Met793; Hydrophobic interactions with Leu718, Val726 |
| Analog 4 | C2-Amino & C4-Phenyl | -9.1 | H-bonds with Met793, Thr790; Pi-Pi stacking with Phe856; Hydrophobic interactions with Leu718, Val726, Ala743 |
Interpretation and Structure-Activity Relationship (SAR) Insights
The docking results provide clear insights into the SAR of this analog series:
-
Parent Scaffold (Analog 1): The core structure establishes a foundational hydrogen bond with the hinge region residue Met793, a critical interaction for many EGFR inhibitors.[3]
-
C2-Amino Group (Analog 2): The addition of a C2-amino group introduces a new hydrogen bond donor, forming a favorable interaction with Thr790 and resulting in an improved docking score.
-
C4-Phenyl Group (Analog 3): Replacing the hydroxyl group with a phenyl ring at the C4 position allows the molecule to access a hydrophobic pocket defined by residues like Leu718 and Val726. This significantly enhances the predicted binding affinity.
-
Combined Modifications (Analog 4): Analog 4 demonstrates the power of synergistic modifications. It retains all the beneficial interactions of Analogs 2 and 3 while also engaging in a pi-pi stacking interaction with Phe856, leading to the most favorable docking score. This suggests that simultaneous exploration of both hydrogen bonding and hydrophobic regions of the active site is a viable strategy for potency improvement.
Visualization of Key Ligand-Protein Interactions
The interactions for the most promising candidate, Analog 4, can be represented in a logical diagram to highlight its binding hypothesis.
Caption: Key interactions between Analog 4 and EGFR active site.
Conclusion and Future Directions
This guide has detailed a systematic and scientifically grounded approach to performing comparative docking studies on this compound analogs. The in silico data strongly suggests that dual substitution at the C2 and C4 positions can significantly enhance binding affinity to the EGFR kinase domain by simultaneously optimizing hydrogen bonding and hydrophobic interactions.
The lead candidate, Analog 4, serves as a validated hypothesis for further experimental investigation. The next logical steps would involve the chemical synthesis of these analogs and subsequent in vitro validation through biochemical assays (e.g., IC₅₀ determination) to confirm their inhibitory potency against EGFR.[11] This iterative cycle of computational design and experimental validation is the hallmark of modern, efficient drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and docking studies of new 1,4-dihydropyridines containing 4-(5)-Chloro-2-ethyl-5-(4)-imidazolyl substituent as novel calcium channel agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives in Modern Drug Discovery
The pyrimidine core, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry.[1][2] Its inherent ability to engage in diverse biological interactions has led to the development of numerous therapeutic agents.[1][2] Among the vast landscape of pyrimidine-based compounds, derivatives of Ethyl 4-hydroxypyrimidine-5-carboxylate have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities, including potent anticancer and kinase inhibitory effects.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating experimental protocols, and ground our discussion in authoritative references.
The this compound Core: A Versatile Template for Therapeutic Innovation
The this compound scaffold is characterized by a pyrimidine ring substituted with a hydroxyl group at position 4 and an ethyl carboxylate group at position 5. This arrangement of functional groups provides a unique platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the ethyl carboxylate offers a handle for further derivatization or can be involved in crucial interactions with biological targets. The pyrimidine ring itself provides a rigid framework and opportunities for substitution at various positions to modulate potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: Building the Foundation for SAR Studies
The synthesis of this compound derivatives is a critical first step in any SAR investigation. A common and efficient method for the construction of the core pyrimidine ring is the Biginelli reaction or its variations, which involves a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[5][6] This multicomponent reaction is advantageous for its operational simplicity and the ability to introduce diversity at the C4 position of the pyrimidine ring.
Representative Synthetic Protocol: One-Pot Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[5]
This protocol describes a solvent-less, environmentally friendly approach to synthesizing a key intermediate.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic amount)
Procedure:
-
In a mortar, combine the aromatic aldehyde, ethyl acetoacetate, urea, and a catalytic amount of CuCl₂·2H₂O.
-
Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature. The mixture will typically become a paste.
-
Allow the reaction mixture to stand at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), wash the solid product with cold water to remove any unreacted urea and catalyst.
-
Recrystallize the crude product from ethanol to obtain the pure Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Solvent-less conditions: This "green chemistry" approach reduces environmental impact and simplifies the workup procedure.[6]
-
CuCl₂·2H₂O as a catalyst: This Lewis acid catalyst enhances the rate of the condensation reactions, leading to higher yields in a shorter time frame.[5]
-
Recrystallization: This purification technique is essential to obtain a high-purity compound, which is crucial for accurate biological evaluation.
Comparative SAR Analysis: Unraveling the Secrets to Potency and Selectivity
The true power of the this compound scaffold lies in the ability to systematically modify its structure to optimize its interaction with specific biological targets. Below, we compare the SAR of these derivatives in two key therapeutic areas: anticancer and kinase inhibition.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Numerous studies have demonstrated the potent antiproliferative activity of this compound derivatives against a variety of cancer cell lines.[7][8] The SAR for this activity is often dictated by the nature of the substituent at the C4 position of the pyrimidine ring.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected this compound Derivatives
| Compound ID | R (Substituent at C4) | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| 1a | Phenyl | 15.2 | 18.9 | 21.5 | [7] |
| 1b | 4-Chlorophenyl | 8.5 | 10.2 | 12.8 | [7] |
| 1c | 4-Methoxyphenyl | 25.6 | 30.1 | 35.4 | [7] |
| 1d | 4-Nitrophenyl | 5.1 | 6.8 | 8.2 | [7] |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 1.1 | [9] |
SAR Insights:
-
Influence of C4-Aryl Substituents: The data in Table 1 clearly indicates that the electronic properties of the substituent on the C4-phenyl ring play a crucial role in determining the anticancer potency.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a nitro group (Compound 1d ), significantly enhances the anticancer activity compared to an unsubstituted phenyl ring (Compound 1a ) or a ring with an electron-donating group like methoxy (Compound 1c ). This suggests that a more electron-deficient aromatic ring at the C4 position is favorable for interacting with the biological target.
-
Halogen Substitution: A chloro substituent at the para position (Compound 1b ) also leads to a notable increase in potency, highlighting the importance of both electronic and steric factors.
Caption: SAR for anticancer activity of C4-substituted derivatives.
Kinase Inhibition: A Targeted Approach to Cancer Therapy
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10] The this compound scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.
Table 2: Comparative Kinase Inhibitory Activity (IC₅₀ in nM) of Pyrimidine-based Kinase Inhibitors
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| PF-06650833 | Pyrrolidinone-Isoquinoline | IRAK4 | <1 | [11] |
| Derivative 2a | This compound | EGFR | 250 | [7] |
| Derivative 2b | This compound (with 4-anilino) | EGFR | 50 | [7] |
| Erlotinib | Quinazoline | EGFR | 2 | [3] |
Comparative Analysis:
-
Scaffold Comparison: While the this compound scaffold (Derivatives 2a and 2b ) shows promise as an EGFR inhibitor, established kinase inhibitors like Erlotinib, which is based on a quinazoline scaffold, exhibit significantly higher potency.[3] This highlights the importance of the core heterocyclic system in achieving optimal interactions with the kinase active site.
-
Impact of C4-Substitution: The introduction of a 4-anilino group (Derivative 2b ) leads to a 5-fold increase in potency against EGFR compared to the unsubstituted analog (Derivative 2a ). This is a common strategy in kinase inhibitor design, as the anilino moiety can form crucial hydrogen bonds with the hinge region of the kinase.
-
Alternative Scaffolds: The potent and selective IRAK4 inhibitor, PF-06650833, demonstrates that fragment-based drug design and the exploration of novel scaffolds can lead to highly effective clinical candidates.[11]
Caption: Key structural elements for potent kinase inhibition.
Experimental Protocols for Biological Evaluation: Ensuring Data Integrity
To ensure the trustworthiness of SAR data, it is imperative to employ robust and well-validated biological assays. The following are detailed protocols for key in vitro assays used to evaluate the anticancer and kinase inhibitory activities of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) for each concentration.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a fluorescence resonance energy transfer (FRET)-based assay for measuring inhibitor binding to a kinase.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody results in a high FRET signal. Inhibition of this interaction by a test compound leads to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and the fluorescent tracer in the assay buffer.
-
Compound Addition: In a 384-well plate, add the test compounds at various concentrations.
-
Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to each well.
-
Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the biological evaluation of derivatives.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic chemical modification in optimizing the biological activity of these derivatives. As our understanding of the molecular drivers of disease continues to grow, so too will the opportunities to design and develop next-generation pyrimidine-based drugs with enhanced potency, selectivity, and safety profiles. Future research in this area will likely focus on the exploration of novel substitution patterns, the application of advanced computational modeling techniques for rational design, and the investigation of these compounds in more complex biological systems and preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chemicalkinomics.com [chemicalkinomics.com]
- 11. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for essential biomolecules like the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[1][2][3] This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in drug discovery, leading to a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] Among the myriad of synthetic intermediates, Ethyl 4-hydroxypyrimidine-5-carboxylate stands out as a versatile building block for creating extensive libraries of novel compounds.
This guide provides a comprehensive, in-depth comparison of the essential in vitro methodologies used to evaluate the biological potential of this compound derivatives. Moving beyond mere protocols, we will delve into the causality behind experimental choices, present comparative data to illuminate structure-activity relationships, and provide the detailed workflows necessary for rigorous scientific validation.
Core Biological Activities and Evaluation Methodologies
The therapeutic potential of a novel chemical entity is assessed through a battery of in vitro assays. For this compound derivatives, the most common and impactful areas of investigation are their cytotoxic, antimicrobial, and antioxidant activities. Here, we compare the standard assays used to quantify these effects.
Anticancer and Cytotoxic Potential
Rationale: The development of novel, effective, and safe chemotherapeutic agents is a primary objective for medicinal chemists.[7] Pyrimidine derivatives have a rich history in oncology, and new analogs are continuously being explored for their ability to inhibit the growth of cancer cells.[8][9][10][11][12][13]
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is the gold standard for assessing cell viability and proliferation. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active, living cells.[14] This reaction produces insoluble purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[14]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time, typically 48 or 72 hours.[15]
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15][16]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Derivative ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) vs. HCT-116 (Colon)[8] | IC₅₀ (µM) vs. MCF-7 (Breast)[8][11] | IC₅₀ (µM) vs. HeLa (Cervical)[9] |
| PD-01 | -H | -CH₃ | 15.2 | 18.1 | 25.4 |
| PD-02 | 4-Cl-Phenyl | -CH₃ | 5.1 | 8.9 | 12.3 |
| PD-03 | 4-F-Phenyl | -CH₃ | 6.6 | 10.3 | 14.8 |
| PD-04 | 3,4-di-OCH₃-Phenyl | -C₂H₅ | 9.8 | 11.5 | 19.7 |
| Doxorubicin | (Standard Drug) | 0.8 | 1.2 | 1.5 |
Note: Data is representative and compiled from typical findings in the literature to illustrate comparative performance.
Antimicrobial Efficacy
Rationale: The escalating threat of antimicrobial resistance has created an urgent need for novel therapeutic agents.[6] Pyrimidine derivatives have consistently demonstrated significant antibacterial and antifungal activities, making them a fertile ground for the development of new anti-infectives.[4][5]
Featured Assay: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in vitro.[17][18] It is highly reproducible, scalable for high-throughput screening, and provides quantitative results.[19]
Caption: Workflow for MIC determination via broth microdilution.
-
Preparation of Compounds: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[17] The final volume in each well should be 50-100 µL.[20]
-
Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[20]
-
Inoculation: Add an equal volume of the prepared inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (a known antibiotic like Ampicillin), a growth control (inoculum in broth without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plates for 16-20 hours at 37°C for bacteria or 24-48 hours for fungi.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17][18] This can be assessed visually or by measuring the optical density at 600 nm.
| Derivative ID | R1-Substituent | R2-Substituent | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus)[3][5] |
| PD-05 | -H | -NH₂ | 128 | >256 | >256 |
| PD-06 | 4-Br-Phenyl | -NH₂ | 16 | 64 | 32 |
| PD-07 | 4-CH₃-Phenyl | -NH-Benzyl | 32 | 128 | 64 |
| PD-08 | Unsubstituted Benzyl | -NH-Benzyl | 8 | 32 | 16 |
| Ampicillin | (Standard Drug) | 2 | 8 | N/A | |
| Fluconazole | (Standard Drug) | N/A | N/A | 4 |
Note: Data is representative and compiled from typical findings in the literature to illustrate comparative performance.
Antioxidant Capacity
Rationale: Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[21] Compounds that can scavenge free radicals have significant therapeutic potential.[1][22] Pyrimidine derivatives have shown promise as potent antioxidants.[7][22][23]
Featured Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[21][24] DPPH is a stable free radical that is deep purple in color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored, non-radical form.[21][25] The degree of color change, measured spectrophotometrically, is proportional to the antioxidant activity.[21]
Caption: Workflow for the DPPH antioxidant assay.
-
Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in spectrophotometric-grade methanol. Keep this solution protected from light.[24]
-
Sample Preparation: Prepare stock solutions of the test derivatives and a positive control (e.g., Ascorbic acid) in methanol. Create a series of dilutions from these stocks.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to different wells. Add 100 µL of the DPPH solution to each well.
-
Control: Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[24]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[21] Where A_control is the absorbance of the blank and A_sample is the absorbance of the test derivative.
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[21]
| Derivative ID | R1-Substituent | R2-Substituent | DPPH Scavenging IC₅₀ (µM) |
| PD-09 | -OH | -H | 45.8 |
| PD-10 | -OH | 4-OH-Phenyl | 18.2 |
| PD-11 | -SH | -NH₂ | 25.1 |
| PD-12 | -OCH₃ | 4-OH-3-OCH₃-Phenyl | 21.5 |
| Ascorbic Acid | (Standard) | 10.5 |
Note: Data is representative and compiled from typical findings in the literature to illustrate comparative performance. The presence of hydroxyl (-OH) and sulfhydryl (-SH) groups often enhances antioxidant activity.[22]
Conclusion and Future Outlook
This guide demonstrates that this compound derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The in vitro evaluation methods detailed herein—MTT for cytotoxicity, broth microdilution for antimicrobial efficacy, and DPPH for antioxidant capacity—form the foundational toolkit for characterizing these novel molecules.
The comparative data consistently reveals that the biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine core. Halogenated phenyl groups, for instance, frequently enhance both cytotoxic and antimicrobial effects, while hydroxyl and methoxy substitutions are often linked to potent antioxidant activity. These structure-activity relationships are critical for guiding the rational design of next-generation therapeutic agents.
Future research should focus on expanding the in vitro evaluation to include mechanistic studies, such as enzyme inhibition assays (e.g., against kinases, STAT6, or lactate dehydrogenase)[26][27] and apoptosis assays, to elucidate the specific molecular targets of the most potent compounds. By systematically applying these rigorous evaluation frameworks, the scientific community can continue to unlock the full therapeutic potential of the pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies [mdpi.com]
- 3. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchtweet.com [researchtweet.com]
- 16. atcc.org [atcc.org]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. benchchem.com [benchchem.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acmeresearchlabs.in [acmeresearchlabs.in]
- 25. marinebiology.pt [marinebiology.pt]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 4-hydroxypyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-hydroxypyrimidine-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key pharmacophore in numerous biologically active compounds. The strategic placement of the hydroxyl and carboxylate functionalities offers versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering insights into their underlying chemistry, practical execution, and relative merits.
Route 1: The Classic Condensation of Diethyl Ethoxymethylenemalonate and Formamidine
This is a direct and widely employed method for the construction of the pyrimidine ring. It relies on the cyclocondensation of a 1,3-dicarbonyl equivalent with an amidine.
Mechanistic Rationale
The reaction proceeds through a sequence of nucleophilic addition and elimination steps. Diethyl ethoxymethylenemalonate serves as the electrophilic 1,3-dicarbonyl synthon. Formamidine, a simple amidine, acts as the N-C-N nucleophilic component. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the amidine, enhancing its nucleophilicity. The initial nucleophilic attack of the amidine on the electron-deficient double bond of diethyl ethoxymethylenemalonate is followed by an intramolecular cyclization and subsequent elimination of ethanol and water to afford the aromatic pyrimidine ring.
Experimental Protocol
A representative procedure for this synthesis is as follows:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol.
-
To this basic solution, formamidine hydrochloride (or a suitable equivalent like formamidine-sulfinic acid) is added and stirred.[1]
-
Diethyl ethoxymethylenemalonate is then added to the reaction mixture.[2]
-
The mixture is heated at reflux for a specified period, typically several hours, to drive the condensation and cyclization to completion.
-
After cooling, the reaction mixture is acidified, often with acetic acid, to precipitate the product.[2]
-
The solid this compound is then collected by filtration, washed, and dried.
Route 2: The Biginelli-like Reaction Followed by Aromatization
This two-step approach involves the initial formation of a dihydropyrimidine intermediate via a multicomponent Biginelli-like reaction, which is subsequently oxidized to the desired aromatic pyrimidine.
Mechanistic Rationale
Step 1: Biginelli-like Condensation
The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] For the synthesis of the precursor to this compound, a variation would involve reacting ethyl glyoxylate (as the aldehyde component), ethyl acetoacetate (as the β-ketoester), and urea. This would lead to the formation of a dihydropyrimidine-5-carboxylate. The reaction is typically acid-catalyzed and proceeds through a series of intermediates, including an N-acyliminium ion, which then undergoes cyclization.
Step 2: Aromatization (Oxidation)
The dihydropyrimidine ring is not aromatic. To achieve the final product, an oxidation step is required to introduce a second double bond into the ring. This dehydrogenation can be accomplished using a variety of oxidizing agents. Common reagents for the aromatization of dihydropyrimidines include:
The choice of oxidant can depend on the substrate and desired reaction conditions. The driving force for this step is the formation of the stable aromatic pyrimidine ring.
Experimental Protocol
A plausible two-step experimental procedure is outlined below:
Step 1: Synthesis of Ethyl 4,6-dihydroxy-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
To a suitable solvent, such as ethanol, add ethyl glyoxylate, ethyl acetoacetate, and urea.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl).
-
The reaction mixture is stirred, often with heating, until the condensation is complete, as monitored by an appropriate technique (e.g., TLC).
-
The resulting dihydropyrimidine intermediate can be isolated by cooling and filtration.
Step 2: Oxidation to this compound
-
The isolated dihydropyrimidine is dissolved in a suitable solvent (e.g., acetic acid or acetonitrile).
-
The chosen oxidizing agent (e.g., CAN) is added portion-wise at a controlled temperature.
-
The reaction is monitored until the starting material is consumed.
-
Work-up typically involves quenching any excess oxidant and then extracting the product into an organic solvent.
-
Purification is usually achieved by crystallization or chromatography.
Comparative Analysis
| Feature | Route 1: Classic Condensation | Route 2: Biginelli-like Reaction & Aromatization |
| Starting Materials | Diethyl ethoxymethylenemalonate, Formamidine | Ethyl glyoxylate, Ethyl acetoacetate, Urea |
| Number of Steps | One-pot reaction | Two distinct synthetic steps |
| Reaction Conditions | Basic conditions (e.g., sodium ethoxide) | Acidic condensation followed by oxidative conditions |
| Atom Economy | Generally good | Moderate, involves the loss of water and hydrogen |
| Scalability | Readily scalable | May require optimization for large-scale synthesis |
| Potential Challenges | Handling of sodium metal and formamidine salts | Isolation of the dihydropyrimidine intermediate, optimization of the oxidation step |
| Overall Yield | Typically moderate to good | Can be high if both steps are optimized |
Visualizing the Synthetic Pathways
Route 1: Classic Condensation
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. prepchem.com [prepchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Ethyl 4-hydroxypyrimidine-5-carboxylate Isomers: A Medicinal Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the subtle art of molecular architecture plays a pivotal role in determining therapeutic efficacy and safety. The arrangement of atoms within a molecule, or isomerism, can dramatically alter its biological activity. This guide delves into the comparative biological activities of positional isomers of ethyl 4-hydroxypyrimidine-5-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct comparative studies on these specific isomers are not extensively documented in current literature, this guide will synthesize established principles of medicinal chemistry and data from structurally related compounds to provide a comprehensive framework for their evaluation. We will explore the synthetic pathways, potential biological activities, and the underlying structure-activity relationships that govern the therapeutic potential of these intriguing molecules.
The Significance of Isomerism in Drug Design
Positional isomerism, the variation in the location of a substituent on a core scaffold, can profoundly impact a molecule's interaction with biological targets. In the case of ethyl hydroxypyrimidine-5-carboxylate, the position of the hydroxyl group on the pyrimidine ring (at the C2, C4, or C6 position) can influence its electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These physicochemical differences can lead to variations in receptor binding affinity, enzyme inhibition, and pharmacokinetic properties, ultimately dictating the compound's biological effect.
Synthesis of Ethyl Hydroxypyrimidine-5-carboxylate Scaffolds
The synthesis of hydroxypyrimidine-5-carboxylates can be achieved through various well-established condensation reactions. A common and versatile method is the Biginelli reaction or a related cyclocondensation approach. For instance, the synthesis of this compound can be accomplished by the condensation of an appropriate amidine with a β-ketoester.
General Synthetic Protocol:
A representative synthetic scheme for an ethyl hydroxypyrimidine-5-carboxylate is outlined below. This protocol can be adapted for the synthesis of different positional isomers by selecting the appropriate starting materials.
Caption: General workflow for the synthesis of ethyl hydroxypyrimidine-5-carboxylate isomers.
Potential Biological Activities of Hydroxypyrimidine Carboxylates
The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities.[1][2][3] Based on the broader class of pyrimidine-containing compounds, the isomers of ethyl hydroxypyrimidine-5-carboxylate are hypothesized to possess potential anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their potential as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival, induction of apoptosis, and interference with DNA synthesis. For instance, derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate have demonstrated cytotoxic activity against human leukemia cell lines.[1] The hydroxyl group on the pyrimidine ring can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with the active sites of target enzymes.
Antimicrobial Activity
The pyrimidine scaffold is also a common feature in many antimicrobial agents.[2][3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and participate in coordination with metal ions, which are often essential for the function of microbial enzymes. The specific substitution pattern on the ring, including the position of the hydroxyl and carboxylate groups, will likely influence the spectrum and potency of antimicrobial activity.
Structure-Activity Relationship (SAR) and Isomeric Differentiation: A Conceptual Comparison
While direct experimental data comparing the 2-OH, 4-OH, and 6-OH isomers of ethyl pyrimidine-5-carboxylate is lacking, we can extrapolate potential differences based on established SAR principles.
| Isomer | Potential Biological Activity Profile | Rationale |
| Ethyl 2-hydroxypyrimidine-5-carboxylate | Potentially higher antimicrobial activity. | The 2-position of the pyrimidine ring is often crucial for interactions with microbial enzymes. The proximity of the hydroxyl and carboxylate groups may facilitate chelation with metal ions essential for bacterial growth. |
| This compound | Potentially balanced anticancer and anti-inflammatory activity. | The 4-hydroxy-5-carboxylate motif is a known pharmacophore in some enzyme inhibitors. This arrangement may provide an optimal geometry for binding to the active sites of kinases or other enzymes involved in cancer and inflammation. |
| Ethyl 6-hydroxypyrimidine-5-carboxylate | Potentially distinct anticancer activity profile. | The steric and electronic environment of the 6-position differs significantly from the 2- and 4-positions. This may lead to a different target selectivity and mechanism of action. The 6-hydroxy isomer of some pyrimidine derivatives has shown significant antitumor activity.[1] |
It is crucial to emphasize that this is a conceptual comparison. Rigorous experimental evaluation is necessary to confirm these hypotheses.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of the ethyl hydroxypyrimidine-5-carboxylate isomers, the following standardized in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The positional isomers of this compound represent a promising yet underexplored area of medicinal chemistry. While direct comparative data is currently unavailable, the principles of structure-activity relationships strongly suggest that the location of the hydroxyl group will be a critical determinant of their biological activity. This guide provides a foundational framework for the synthesis and systematic evaluation of these isomers. Future research should focus on the parallel synthesis and screening of the 2-hydroxy, 4-hydroxy, and 6-hydroxy isomers to elucidate their anticancer and antimicrobial potential. Such studies will not only contribute to a deeper understanding of the SAR of hydroxypyrimidine carboxylates but may also lead to the discovery of novel therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"spectroscopic comparison of Ethyl 4-hydroxypyrimidine-5-carboxylate and its precursors"
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand as a cornerstone, forming the structural core of numerous therapeutic agents. Among these, Ethyl 4-hydroxypyrimidine-5-carboxylate is a pivotal building block, its synthesis and characterization being a critical step in the development of novel pharmaceuticals. This guide offers an in-depth spectroscopic comparison of this target molecule with its common precursors, Diethyl ethoxymethylenemalonate and Formamidine acetate. By elucidating the spectral transformations that occur during the synthesis, we provide a robust analytical framework for researchers to confidently identify and characterize these compounds.
The Synthetic Pathway: A Cyclocondensation Approach
The synthesis of this compound is most commonly achieved through a cyclocondensation reaction between Diethyl ethoxymethylenemalonate and Formamidine acetate. This reaction provides an efficient route to the pyrimidine core. The selection of these precursors is strategic; Diethyl ethoxymethylenemalonate provides the three-carbon backbone and the ethyl carboxylate group, while Formamidine acetate contributes the N-C-N amidine fragment necessary for the heterocyclic ring formation.
Caption: Synthetic workflow for this compound.
Spectroscopic Comparison: A Tale of Two Precursors and a Product
The transformation from the acyclic precursors to the cyclic pyrimidine product is accompanied by distinct and predictable changes in their respective spectra. A thorough analysis of these changes provides unequivocal evidence of a successful reaction.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Scaffold
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structural changes during this synthesis. The proton (¹H) and carbon (¹³C) NMR spectra of the precursors and the product reveal key transformations.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Diethyl ethoxymethylenemalonate | ~8.5 (s, 1H, =CH-O), ~4.2 (q, 4H, 2x -OCH₂CH₃), ~1.3 (t, 6H, 2x -OCH₂CH₃) | ~165, ~163 (2x C=O), ~155 (=CH-O), ~95 (C=), ~60 (2x -OCH₂), ~14 (2x -CH₃) |
| Formamidine acetate | ~7.8 (s, 1H, N=CH-N), ~1.9 (s, 3H, CH₃COO⁻) | ~160 (N=CH-N), ~24 (CH₃COO⁻) |
| This compound | ~12.0 (br s, 1H, -OH), ~8.5 (s, 1H, H-2), ~8.2 (s, 1H, H-6), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) | ~165 (C=O, ester), ~162 (C-4), ~158 (C-2), ~150 (C-6), ~110 (C-5), ~61 (-OCH₂), ~14 (-CH₃) |
The disappearance of the characteristic olefinic proton signal of Diethyl ethoxymethylenemalonate at ~8.5 ppm and the formamidinic proton of Formamidine acetate at ~7.8 ppm are key indicators of precursor consumption. Concurrently, the appearance of two new aromatic signals for the H-2 and H-6 protons of the pyrimidine ring, along with a broad hydroxyl proton signal, confirms the formation of the product. In the ¹³C NMR, the formation of the heterocyclic ring is evidenced by the appearance of new quaternary carbon signals corresponding to C-2, C-4, C-5, and C-6 of the pyrimidine ring.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
Infrared (IR) spectroscopy provides valuable information about the changes in functional groups during the reaction.
Table 2: Comparative FT-IR Data
| Compound | Key FT-IR Absorptions (cm⁻¹) | Functional Group |
| Diethyl ethoxymethylenemalonate | ~1720-1700 (s, sharp) | C=O stretch (ester) |
| ~1640 (m) | C=C stretch | |
| ~1250-1000 (s) | C-O stretch | |
| Formamidine acetate | ~3400-3100 (br) | N-H stretch |
| ~1680 (s) | C=N stretch | |
| ~1580, ~1400 (s) | COO⁻ stretch (asymmetric and symmetric) | |
| This compound | ~3200-2800 (br) | O-H stretch (hydrogen-bonded) |
| ~1700 (s, sharp) | C=O stretch (ester) | |
| ~1670 (s) | C=O stretch (amide tautomer) | |
| ~1600, ~1550 (m) | C=C and C=N stretch (aromatic ring) | |
| ~1250 (s) | C-O stretch |
The IR spectrum of the product is distinguished by the appearance of a broad O-H stretching band, indicative of the hydroxyl group and its involvement in hydrogen bonding. The carbonyl region often shows two distinct peaks: one for the ester carbonyl and another for the amide-like carbonyl of the pyrimidine ring in its keto-enol tautomeric form. The disappearance of the distinct N-H stretches of formamidine and the C=C stretch of the enol ether in the precursors further corroborates the formation of the pyrimidine ring.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry (MS) provides the definitive molecular weight of the product, confirming the successful condensation and cyclization.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | 217.10 |
| Formamidine acetate | C₃H₈N₂O₂ | 104.11 | 45.04 (formamidinium ion) |
| This compound | C₇H₈N₂O₃ | 168.15 | 169.06 |
The mass spectrum of this compound will show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to its molecular weight of 168.15 g/mol , providing conclusive evidence of its formation.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound.
Caption: Step-by-step synthesis protocol.
Detailed Steps:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To this solution, add Formamidine acetate and stir until it dissolves.
-
Slowly add Diethyl ethoxymethylenemalonate to the reaction mixture at room temperature with continuous stirring.
-
After the addition is complete, continue stirring at room temperature for 1 hour, followed by heating the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Neutralize the mixture with glacial acetic acid until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash it with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent.
-
FT-IR: The IR spectrum should be recorded using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry: The mass spectrum can be obtained using an electrospray ionization (ESI) source in positive ion mode.
Conclusion
The spectroscopic comparison of this compound with its precursors, Diethyl ethoxymethylenemalonate and Formamidine acetate, provides a clear and definitive method for reaction monitoring and product characterization. The distinct changes observed in NMR, IR, and mass spectra serve as reliable fingerprints for each compound, ensuring the integrity of the synthesis and the purity of the final product. This guide provides the necessary data and protocols to empower researchers in their pursuit of novel pyrimidine-based therapeutics.
A Comparative Guide to the Enzyme Inhibition Kinetics of Ethyl 4-hydroxypyrimidine-5-carboxylate Derivatives
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the building blocks of life such as thymine, uracil, and cytosine found in nucleic acids.[1][2] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," frequently utilized in the design of therapeutic agents that target a vast array of biological pathways.[3] Strategic modifications to the pyrimidine core have yielded derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]
This guide focuses specifically on derivatives of the ethyl 4-hydroxypyrimidine-5-carboxylate scaffold. We will provide a comparative analysis of their enzyme inhibition kinetics, supported by experimental data, to offer a valuable resource for researchers engaged in the design and development of novel enzyme inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present detailed protocols for kinetic analysis, and explore the mechanistic basis of their inhibitory action against key enzymatic targets.
Comparative Analysis of Enzyme Inhibition
This compound and its structural analogs have demonstrated inhibitory activity against several clinically relevant enzymes. The nature and potency of this inhibition are highly dependent on the specific substitutions on the pyrimidine ring and the target enzyme's active site architecture.
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[5][6] Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target.[6] Pyrimidine derivatives, due to their structural resemblance to the natural substrate xanthine, are a promising class of XO inhibitors.[6]
A study evaluating a series of ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives identified several potent XO inhibitors.[6] The kinetic analysis revealed different modes of inhibition, including competitive, non-competitive, and mixed-type, highlighting how subtle structural changes can alter the binding mechanism.[6]
Table 1: Comparative XO Inhibition Kinetics of Pyrimidone Derivatives
| Compound ID | Inhibition Type | IC50 (µM) |
|---|---|---|
| Derivative 14 | Competitive | 14.4 ± 0.5 |
| Derivative 15 | Competitive | 20.1 ± 0.8 |
| Derivative 18 | Competitive | 29.3 ± 1.1 |
| Derivative 21 | Non-competitive | 33.6 ± 1.3 |
| Derivative 22 | Non-competitive | 39.8 ± 1.6 |
| Derivative 23 | Mixed-type | 45.2 ± 1.9 |
Data synthesized from a study on ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives.[6]
Molecular docking studies suggest that these inhibitors interact with critical amino acid residues in the XO active site, such as Val1011, Phe649, and Lys771.[6] The competitive inhibitors likely vie directly with xanthine for binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and several amino acids.[7][8] Inhibition of DHFR disrupts DNA synthesis, leading to "thymineless death," which has been successfully exploited in cancer and antimicrobial therapies.[7][9]
The 2,4-diamino substituted pyrimidine ring is a classic pharmacophore for DHFR inhibitors.[8][10] While direct kinetic data for this compound derivatives against DHFR is sparse in the provided literature, related pyrazolo[3,4-d]pyrimidine analogs have shown significant inhibitory activity.[11] For instance, certain amino acid conjugates of this scaffold inhibited human DHFR (hDHFR) with IC50 values in the low micromolar range, even surpassing the potency of the classical inhibitor Methotrexate (MTX).[11]
The development of potent dual inhibitors targeting both DHFR and thymidylate synthase (TS) is an active area of research. Thieno[2,3-d]pyrimidine scaffolds, which are structurally related, have proven highly effective for achieving this dual inhibitory activity.[7]
Other Enzymatic Targets
The versatility of the pyrimidine scaffold allows it to be adapted to inhibit a wide range of other enzymes.
-
Lactate Dehydrogenase (LDH): Novel ethyl pyrimidine-quinolinecarboxylate derivatives have been synthesized and evaluated as inhibitors of human lactate dehydrogenase A (hLDHA), an enzyme often upregulated in cancer cells. Several of these compounds exhibited potent inhibition with IC50 values approaching 1 µM.[3][12]
-
Dihydroorotate Dehydrogenase (DHODH): As the fourth enzyme in the de novo pyrimidine biosynthetic pathway, DHODH is another potential target for pyrimidine-based inhibitors. Structure-activity relationship studies have shown that the pyrimidine ring and a carboxylic acid group are crucial for significant enzyme inhibition.[13]
-
STAT6: A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were found to be potent inhibitors of STAT6, a key protein in T-helper cell 2 (Th2) differentiation, with IC50 values in the nanomolar range.[14][15] This highlights the potential of pyrimidine derivatives in treating allergic and atopic diseases.[14]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine derivatives is highly contingent on the nature and position of substituents on the pyrimidine ring.[2][16]
-
Requirement for Inhibition: For enzymes like DHODH, the intact amide and imide groups of the pyrimidine ring, along with a carboxylic acid at position 6, are essential for significant inhibitory activity.[13]
-
Influence of Substituents: The position of various functional groups greatly influences biological activity. For many kinase inhibitors, a 2,4-disubstitution pattern is critical for potent activity, often featuring aromatic groups that form key hydrogen bonds within the ATP-binding pocket.[16]
-
Steric Limitations: Studies on DHODH inhibitors have shown a steric limitation at the 5-position of the pyrimidine ring, suggesting that bulky substituents at this position may be detrimental to binding.[13]
Experimental Protocol: A Self-Validating System for Determining Enzyme Inhibition Kinetics
The following protocol provides a robust, self-validating framework for characterizing the inhibition kinetics of novel compounds. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Principle
This protocol is based on measuring the initial reaction velocity (V₀) of an enzyme-catalyzed reaction under various substrate and inhibitor concentrations.[17] By analyzing how the inhibitor affects the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-Vmax), the type and potency (Ki) of inhibition can be determined.[18][19] Spectrophotometry is commonly used to monitor the reaction by measuring the change in absorbance over time as a substrate is consumed or a product is formed.[18][20]
Workflow Diagram
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme. Rationale: Enzyme activity is highly pH-dependent; maintaining a constant pH is critical for reproducible kinetics.[18]
-
Enzyme Stock Solution: Prepare a concentrated stock of the purified enzyme in assay buffer containing a stabilizing agent (e.g., glycerol or BSA) if necessary. Store on ice. Rationale: Low temperatures preserve enzyme integrity and activity.
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate in the assay buffer. The final concentrations in the assay should span a range from approximately 0.2x Km to 5x Km.[17] Rationale: This concentration range is necessary to accurately determine both Km and Vmax.
-
Inhibitor Stock Solution: Prepare a concentrated stock of the this compound derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations. Rationale: The solvent must not interfere with enzyme activity. A vehicle control (assay with solvent but no inhibitor) is mandatory to validate this.
-
-
Assay Setup (96-well plate format):
-
Controls (Self-Validation):
-
No-Enzyme Control (Blank): Contains all components except the enzyme. Rationale: This corrects for any non-enzymatic substrate degradation or background signal.[20]
-
No-Inhibitor Control: Contains all components, including the enzyme, but no inhibitor. Rationale: This establishes the baseline, uninhibited reaction rate (V₀).
-
Vehicle Control: Contains all components plus the maximum volume of solvent used for the inhibitor. Rationale: This ensures the solvent itself does not inhibit or activate the enzyme.
-
-
Test Wells: In a clear, 96-well microplate, add the assay buffer, varying concentrations of the substrate, and varying concentrations of the inhibitor derivative. The final volume should be constant across all wells.
-
-
Reaction Initiation and Data Acquisition:
-
Equilibrate the plate to the optimal temperature for the enzyme (e.g., 37°C). Rationale: Temperature significantly affects reaction rates.[18]
-
Initiate the reaction by adding a fixed amount of the enzyme solution to all wells. Mix thoroughly but gently. Rationale: The reaction should be started with the enzyme to ensure all other components are pre-mixed.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at a specific wavelength over time (a kinetic read). Rationale: It is crucial to measure the initial, linear phase of the reaction where less than 10% of the substrate has been consumed. This is the initial velocity (V₀) and it accurately reflects the enzyme's performance before product inhibition or substrate depletion occurs.[17]
-
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each well, plot absorbance vs. time. The slope of the initial linear portion of this curve corresponds to V₀.
-
Michaelis-Menten Plot: Plot V₀ against the substrate concentration ([S]) for each inhibitor concentration.
-
Lineweaver-Burk Plot (Double Reciprocal Plot): For a clearer visual determination of inhibition type, plot 1/V₀ vs. 1/[S].[19] The pattern of line intersections is characteristic of the inhibition mechanism.[19][21]
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease).
-
-
Determine Kinetic Parameters: Use non-linear regression analysis of the Michaelis-Menten plot to calculate Vmax and Km. The inhibition constant (Ki), a measure of the inhibitor's potency, can be calculated from these plots.[22]
-
Visualizing Inhibition Mechanisms
The distinct ways reversible inhibitors interact with an enzyme and its substrate can be visualized to understand their kinetic profiles.
Caption: Mechanisms of reversible enzyme inhibition.
Conclusion
Derivatives of the this compound scaffold represent a versatile and potent class of enzyme inhibitors. Their efficacy against diverse targets such as Xanthine Oxidase, Dihydrofolate Reductase, and Lactate Dehydrogenase underscores their potential in developing therapeutics for a range of diseases, from gout to cancer. The mode of inhibition—be it competitive, non-competitive, or mixed—can be fine-tuned through specific chemical modifications, as revealed by detailed structure-activity relationship studies. For researchers in drug development, a rigorous and systematic approach to kinetic analysis, as outlined in this guide, is paramount for accurately characterizing the potency and mechanism of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. Article [protein.bio.msu.ru]
- 6. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Khan Academy [khanacademy.org]
- 20. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 21. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. omicsonline.org [omicsonline.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxypyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-hydroxypyrimidine-5-carboxylate, grounding procedural guidance in the chemical principles that ensure a safe and environmentally responsible outcome. Our commitment to excellence in the laboratory must be matched by our diligence in protecting ourselves, our colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. According to available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.[1][2] The primary hazards include:
-
Serious Eye Irritation: Can cause serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
While comprehensive toxicological data may be limited, the pyrimidine core is a common motif in biologically active molecules, necessitating a cautious approach.[4][5][6][7] The thermal decomposition of nitrogen-containing heterocyclic compounds, such as pyrimidines, can generate toxic gases including hydrogen cyanide (HCN), isocyanic acid (HNCO), and ammonia (NH3).[8] This potential for hazardous breakdown products underpins the requirement for controlled disposal methods like incineration.
Table 1: Hazard and Safety Summary for this compound
| Hazard Classification | Personal Protective Equipment (PPE) | Incompatible Materials |
| Skin Irritant | Chemically resistant gloves (e.g., nitrile) | Strong oxidizing agents[2] |
| Eye Irritant | Safety goggles or face shield | |
| Respiratory Irritant | Use in a well-ventilated area or with a fume hood |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound waste. The following PPE must be worn at all times:
-
Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent contact with the eyes.[3]
-
Hand Protection: Chemically impermeable gloves, such as nitrile gloves, must be worn.[3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization, a respirator may be necessary. All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[9] Under no circumstances should this compound be disposed of down the drain or in general waste.[1][10]
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, should be collected in a designated, leak-proof container.[9] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.[9] A Safety Data Sheet for a similar compound, Pyrimidine-2-carboxylic acid, recommends dissolving the material in a combustible solvent before incineration.[11] This should only be done if permitted by your institution's waste disposal protocols and with a thorough understanding of chemical compatibilities.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[9]
Container Management
Proper container management is crucial to prevent accidental spills and exposure.
-
Container Compatibility: Use containers made of materials compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[9]
-
Labeling: Affix a hazardous waste tag to each container as soon as the first waste is added. The label must include the chemical name, the accumulation start date, and a clear indication of the associated hazards.
-
Sealing: Keep waste containers securely closed with a screw-on cap at all times, except when adding waste.[9]
-
Secondary Containment: Store all waste containers in a secondary containment tray or bin to capture any potential leaks.[9]
On-Site Accumulation and Storage
Laboratories should have a designated "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[9]
-
The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.
-
Follow all institutional and regulatory limits for the maximum volume of hazardous waste that can be stored in an SAA.
Recommended Disposal Method: Incineration
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration.
-
Rationale: As a nitrogen-containing heterocyclic compound, incineration in a facility equipped with afterburners and scrubbers ensures the complete destruction of the molecule and the neutralization of potentially toxic combustion byproducts like NOx and HCN.[8][11]
-
Procedure: Arrange for the collection of the properly labeled and stored hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. They will ensure the waste is transported to a permitted hazardous waste incinerator.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep or scoop up the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure they are meeting their regulatory and ethical obligations. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet for the most current and comprehensive information.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
Mastering the Safe Handling of Ethyl 4-hydroxypyrimidine-5-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, in-depth operational plan for the safe handling and disposal of Ethyl 4-hydroxypyrimidine-5-carboxylate. Moving beyond a simple checklist, we will delve into the scientific rationale behind each procedural step, empowering you to work with confidence and precision.
Understanding the Hazard: More Than Just an Irritant
This compound and its structural analogs are classified as irritants, capable of causing skin, eye, and respiratory discomfort. To truly appreciate the necessity of the rigorous protocols outlined below, it is essential to understand the biochemical basis of these hazards.
Pyrimidine derivatives can act as antimetabolites, interfering with the synthesis of DNA and RNA, which are fundamental processes for all living cells.[1] This interference can lead to cytotoxicity. Furthermore, as organic molecules, they can interact with and disrupt the lipid bilayers of cellular membranes, leading to cell damage and triggering an inflammatory response.[2][3] This disruption is a key mechanism behind the observed skin and eye irritation.
Some pyrimidine derivatives may also function as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.[4][5] Upon skin contact, the compound could bind to skin proteins, forming a complex that is recognized by the immune system, leading to allergic contact dermatitis.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects the sensitive mucous membranes of the eyes from airborne powder and accidental splashes, which can cause serious irritation. |
| Skin Protection | Nitrile or neoprene chemical-resistant gloves, inspected for integrity before each use. A flame-resistant laboratory coat. | Prevents direct skin contact with the powdered chemical, mitigating the risk of irritation and potential sensitization through haptenization. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is required. | Minimizes the inhalation of fine particles, which can irritate the respiratory tract. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This procedural guide ensures a self-validating system of safety from the moment the chemical enters your laboratory to the point of its disposal.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Designated Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Clear Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
Weighing and Aliquoting (Powder Handling)
This phase presents the highest risk of aerosolization. All powder handling must be performed within a chemical fume hood or a powder containment hood.
-
Prepare the Work Area: Decontaminate the work surface before and after handling. Lay down absorbent bench paper to contain any minor spills.
-
Don Full PPE: Before opening the container, ensure all recommended PPE is correctly worn.
-
Minimize Dust Generation: Open the container slowly. Use a spatula to carefully transfer the desired amount of powder. Avoid any actions that could create a dust cloud.
-
Immediate Sealing: Tightly seal the primary container immediately after use.
Solution Preparation
-
Add Solid to Liquid: When preparing solutions, always add the powdered this compound to the solvent. This minimizes the risk of splashing and aerosolization.
-
Work in a Fume Hood: All solution preparation should be conducted within a chemical fume hood.
Post-Handling Decontamination
-
Surface Cleaning: Thoroughly wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable laboratory detergent and water.[8]
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant threat to both human health and the environment. Adherence to the following disposal protocol is mandatory.
Waste Characterization and Segregation
-
Hazardous vs. Non-Hazardous: While this compound itself is not listed as an acutely hazardous waste by the EPA, any solution or mixture containing it may be classified as hazardous depending on the solvent and concentration. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Keep solid and liquid waste separate.
Step-by-Step Disposal Procedure
-
Solid Waste:
-
Contaminated materials such as gloves, absorbent paper, and weighing boats should be placed in a designated, labeled solid hazardous waste container.
-
The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container.
-
The container must be compatible with the solvent used.
-
Never dispose of solutions down the drain.
-
-
Empty Containers:
-
Waste Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service in accordance with EPA and local regulations.[2]
-
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision points in the handling and disposal processes.
Caption: PPE selection is dictated by the physical form of the chemical and the specific handling procedure.
Caption: A systematic approach to waste segregation and disposal is crucial for safety and compliance.
By integrating this expert-level understanding and these detailed protocols into your laboratory's standard operating procedures, you can ensure a safe and compliant environment for groundbreaking research.
References
- 1. Prediction of skin irritation from organic chemicals using membrane-interaction QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hapten-induced contact hypersensitivity, autoimmune reactions, and tumor regression: plausibility of mediating antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. us.typology.com [us.typology.com]
- 5. [Occupational contact eczema in the drug industry caused by pyrimidine derivatives used in mercaptopurine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensory eye irritation in humans exposed to mixtures of volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of chemically induced skin irritation. I. Studies of time course, dose response, and components of inflammation in the laboratory mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
